Cinchonine Hydrochloride
説明
特性
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H/t13-,14-,18+,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUHWLVEEVGMBC-BKUXTCEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801339696 | |
| Record name | Cinchonine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801339696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5949-11-1, 24302-67-8 | |
| Record name | Cinchonine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5949-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinchonan-9-ol, hydrochloride (1:?), (9S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24302-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinchonine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinchonine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024302678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinchonine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801339696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinchonine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cinchonan-9(S)-ol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINCHONINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PSQ7YHS4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cinchonine Hydrochloride in Asymmetric Catalysis: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonine, a natural alkaloid belonging to the Cinchona family, and its derivatives have emerged as powerful organocatalysts in the field of asymmetric synthesis. Their appeal lies in their ready availability from natural sources, modular structure allowing for fine-tuning of reactivity and selectivity, and their ability to operate under mild, environmentally benign conditions. This technical guide provides an in-depth exploration of the mechanism of action of cinchonine hydrochloride and its derivatives in asymmetric catalysis, with a focus on their role as bifunctional catalysts. We will delve into the core principles governing their catalytic activity, present quantitative data from key applications, provide detailed experimental protocols, and visualize the proposed catalytic cycles and workflows.
The Core Mechanism: Bifunctional Catalysis
The catalytic prowess of cinchonine and its derivatives stems from their inherent bifunctional nature. The rigid chiral scaffold of the cinchonine molecule positions a Lewis basic tertiary amine (the quinuclidine nitrogen) in close proximity to a Brønsted acidic group (typically a hydroxyl group at the C9 position, or a synthetically introduced moiety such as a thiourea or squaramide group).[1][2] This dual functionality allows the catalyst to simultaneously activate both the nucleophile and the electrophile in a chemical reaction, leading to a highly organized transition state and, consequently, high levels of stereocontrol.
In the case of this compound, the quinuclidine nitrogen is protonated. In many catalytic applications, a pre-catalyst activation step, often involving a base, is necessary to liberate the free amine, which then participates in the catalytic cycle. However, in some instances, the protonated form itself can play a crucial role in the catalytic mechanism, for example, by acting as a chiral Brønsted acid. The hydroxyl group at the C9 position is a key hydrogen bond donor, capable of activating electrophiles such as carbonyls or nitroalkenes, thereby lowering the energy of the transition state.
The Role of the Hydrochloride Salt
The hydrochloride salt of cinchonine can be viewed in several ways depending on the specific reaction conditions:
-
A Pre-catalyst: In many reactions, this compound serves as a stable, crystalline precursor to the active free base catalyst. An external base is added to the reaction mixture to deprotonate the quinuclidine nitrogen, generating the active catalyst in situ.
-
A Component of a Bifunctional System: In certain applications, the protonated amine can act as a Brønsted acid, participating in the activation of the substrate through hydrogen bonding. The chloride ion, while often considered a spectator, can also influence the reaction environment.
-
A Modulator of Activity: The salt form can affect the solubility and stability of the catalyst, which can be advantageous in certain solvent systems.
Key Asymmetric Transformations Catalyzed by Cinchonine and Its Derivatives
Cinchonine-based catalysts have proven effective in a wide array of asymmetric transformations. Below, we focus on two of the most significant examples: the Michael addition and the aldol reaction.
Asymmetric Michael Addition
The asymmetric Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. Cinchonine derivatives, particularly those modified with thiourea or squaramide moieties, are highly effective catalysts for this reaction.
Mechanism of Action in Michael Addition:
-
Nucleophile Activation: The basic quinuclidine nitrogen deprotonates the nucleophile (e.g., a malonate ester or a nitroalkane), increasing its nucleophilicity.
-
Electrophile Activation: The Brønsted acidic group (e.g., the hydroxyl or thiourea N-H) forms a hydrogen bond with the electrophile (e.g., the nitro group of a nitroolefin), polarizing it and making it more susceptible to nucleophilic attack.
-
Stereocontrolled C-C Bond Formation: The chiral scaffold of the catalyst orients the activated nucleophile and electrophile in a specific spatial arrangement, favoring the approach of the nucleophile from one enantiotopic face of the electrophile, thus dictating the stereochemical outcome of the product.
Quantitative Data for Asymmetric Michael Addition of Dimethyl Malonate to β-Nitrostyrene Catalyzed by a Cinchonine-derived Thiourea Catalyst [3]
| Entry | Solvent | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| 1 | Dichloromethane | 20 | >99 | 99 | 96 |
| 2 | Toluene | 20 | 98 | 98 | 94 |
| 3 | Diethyl ether | 20 | 97 | 97 | 93 |
| 4 | Tetrahydrofuran | 20 | 96 | 96 | 91 |
| 5 | Acetonitrile | 20 | 95 | 95 | 89 |
| 6 | n-Hexane | 20 | 94 | 94 | 89 |
| 7 | None | 30 | 97 | 92 | 92 |
Asymmetric Aldol Reaction
The aldol reaction, the addition of an enolate to a carbonyl compound, is another fundamental C-C bond-forming reaction. Cinchonine and its derivatives, especially primary amine derivatives, have been successfully employed as catalysts for direct asymmetric aldol reactions.
Mechanism of Action in Aldol Reaction:
-
Enamine Formation: In the case of primary amine derivatives, the catalyst first reacts with a ketone or aldehyde to form a chiral enamine intermediate.
-
Electrophile Activation: The Brønsted acidic functionality of the catalyst (or a co-catalyst) can activate the aldehyde electrophile via hydrogen bonding.
-
Stereocontrolled C-C Bond Formation: The enamine then attacks the activated aldehyde from a sterically less hindered face, dictated by the chiral environment of the catalyst.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to afford the aldol product and regenerate the catalyst.
Quantitative Data for Asymmetric Aldol Reaction of Isatins with Acetone Catalyzed by a Cinchonine-derived Thiourea Catalyst [1]
| Entry | Isatin Substituent | Time (h) | Yield (%) | ee (%) |
| 1 | H | 24 | 95 | 92 |
| 2 | 5-F | 24 | 96 | 93 |
| 3 | 5-Cl | 24 | 98 | 94 |
| 4 | 5-Br | 24 | 97 | 95 |
| 5 | 5-NO₂ | 12 | 98 | 97 |
| 6 | 5-Me | 36 | 85 | 88 |
| 7 | 5-OMe | 48 | 82 | 85 |
Experimental Protocols
Preparation of a Cinchonine-Derived Thiourea Catalyst[4]
This protocol describes the synthesis of a bifunctional thiourea catalyst derived from cinchonine, which is highly effective in asymmetric Michael additions.
Materials:
-
Cinchonine
-
Diphenyl carbonate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
3,5-Bis(trifluoromethyl)aniline
-
Toluene
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Synthesis of 9-epi-amino-cinchonine: A solution of cinchonine (1.0 equiv) in toluene is treated with diphenyl carbonate (1.2 equiv) and DBU (0.1 equiv). The mixture is heated to reflux for 16 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding 9-O-phenoxycarbonyl derivative. This intermediate is then treated with an excess of a solution of ammonia in methanol at room temperature for 24 hours. The solvent is evaporated, and the residue is purified to give 9-epi-amino-cinchonine.
-
Synthesis of the Thiourea Catalyst: To a solution of 9-epi-amino-cinchonine (1.0 equiv) in DCM is added 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.1 equiv). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired cinchonine-derived thiourea catalyst.
General Procedure for the Asymmetric Michael Addition of Malonates to Nitroolefins[3]
Materials:
-
Cinchonine-derived thiourea catalyst (e.g., 10 mol%)
-
Nitroolefin (1.0 equiv)
-
Dimethyl malonate (3.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the nitroolefin (0.2 mmol) in DCM (1.0 mL) is added dimethyl malonate (0.6 mmol).
-
The cinchonine-derived thiourea catalyst (0.02 mmol) is then added, and the reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).
Visualizations of Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and logical relationships in cinchonine-catalyzed reactions.
Caption: Proposed bifunctional activation in a cinchonine-thiourea catalyzed Michael addition.
Caption: Enamine-based catalytic cycle for a cinchonine-primary amine catalyzed aldol reaction.
Conclusion
This compound and its derivatives are versatile and powerful tools in the realm of asymmetric organocatalysis. Their efficacy is rooted in a bifunctional mechanism of action that allows for the simultaneous activation of both nucleophiles and electrophiles within a well-defined chiral environment. This technical guide has provided an overview of this mechanism, supported by quantitative data and detailed experimental protocols for key transformations. The continued exploration and development of cinchonine-based catalysts promise to yield even more efficient and selective methods for the synthesis of complex chiral molecules, with significant implications for the pharmaceutical and fine chemical industries.
References
discovery and history of cinchonine hydrochloride
An In-depth Technical Guide to the Discovery and History of Cinchonine Hydrochloride
Executive Summary
Cinchonine, a prominent alkaloid derived from the bark of the Cinchona tree, has a rich history intertwined with the development of pharmacology and organic chemistry. First isolated in the early 19th century, it belongs to the same class of compounds as the celebrated antimalarial agent, quinine. This compound, the salt form of the alkaloid, enhances its solubility and bioavailability, making it suitable for various research and potential therapeutic applications.[1] This document provides a comprehensive overview of the discovery, history, physicochemical properties, and pharmacological activities of this compound. It details the experimental protocols for its extraction and analysis and visualizes its key signaling pathways, offering a technical resource for researchers, scientists, and professionals in drug development.
Historical Context and Discovery
The story of cinchonine is an integral part of the history of Cinchona alkaloids. The medicinal properties of Cinchona bark were known to the indigenous peoples of South America for centuries before being introduced to Europe in the 17th century as a remedy for fever and malaria.[2][3] However, it was not until 1820 that the active principles were isolated.
French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated quinine and cinchonine from Cinchona bark, marking a pivotal moment in pharmacology and the birth of alkaloid chemistry.[4][5] They identified cinchonine as a distinct compound, a stereoisomer of cinchonidine, that occurs naturally alongside quinine in various Cinchona species, particularly Cinchona succirubra and Cinchona micrantha.[4][6][7] The conversion of cinchonine to its hydrochloride salt was a subsequent development aimed at improving its pharmaceutical properties, notably its stability and solubility in aqueous solutions.[1]
Physicochemical Properties
This compound is a white or faintly yellow crystalline powder.[7][8] Its conversion to a salt form significantly alters its solubility profile compared to the free base, which is practically insoluble in water.
Table 1: Physicochemical Properties of Cinchonine and its Hydrochloride Salt
| Property | Cinchonine | This compound | Citations |
| Molecular Formula | C₁₉H₂₂N₂O | C₁₉H₂₃ClN₂O | [6],[1] |
| Molecular Weight | 294.4 g/mol | 330.85 g/mol | [6],[1] |
| CAS Number | 118-10-5 | 5949-11-1 | [6],[9] |
| Melting Point | ~265°C | Anhydrous: ~215°C (with decomposition) | ,[7] |
| Appearance | White crystalline solid | White to faintly yellow crystalline powder | [4],[8] |
| Solubility (Water) | Practically insoluble | Freely soluble | ,[8] |
| Solubility (Ethanol) | 1 g in 60 ml | Freely soluble | ,[8] |
| Specific Rotation [α]D | +229° (in ethanol) | -78° (c=1, in ethanol) | ,[8] |
| pKa | pK₁ 5.85, pK₂ 9.92 | Not specified |
Pharmacological Activity and Mechanisms of Action
While historically overshadowed by quinine for its antimalarial properties, cinchonine and its hydrochloride salt have been the subject of research for a diverse range of biological activities, including anticancer, anti-inflammatory, and anti-parasitic effects.[10][11][12]
Anticancer Activity via ER Stress-Induced Apoptosis
Recent studies have shown that this compound can activate endoplasmic reticulum (ER) stress-induced apoptosis in human liver cancer cells.[10][13][14] This mechanism involves the upregulation of the chaperone protein GRP78 and the phosphorylation of key ER stress sensors, PERK and eIF2α, ultimately leading to the activation of caspase-3 and programmed cell death.[11][12]
Caption: this compound triggers ER stress, leading to apoptosis in cancer cells.
Otoprotective Effects via PI3K-AKT Signaling
Cinchonine has also been investigated for its protective effects against cisplatin-induced ototoxicity. Cisplatin, a common chemotherapy agent, can cause hearing loss by inducing reactive oxygen species (ROS) accumulation in hair cells, which inhibits the pro-survival PI3K-AKT signaling pathway. Cinchonine can counteract this by activating the PI3K-AKT pathway, thereby suppressing ROS accumulation and preventing apoptosis of auditory hair cells.[15]
References
- 1. This compound | 5949-11-1 [chemicalbook.com]
- 2. History of aminoquinoline preparations: from cinchona bark to chloroquine and hydroxychloroquinon | Tolkushin | Problems of Social Hygiene, Public Health and History of Medicine [journal-nriph.ru]
- 3. [Discovery of the cardiac effectiveness of cinchona bark and its alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Quinine - Wikipedia [en.wikipedia.org]
- 6. Cinchonine | C19H22N2O | CID 90454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cinchonine-occurs in the bark of Cinchona micrantha R & P [epharmacognosy.com]
- 8. 24302-67-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound | C19H23ClN2O | CID 90453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cinchonine: A Versatile Pharmacological Agent Derived from Natural Cinchona Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Cinchonine and cinchonidine alleviate cisplatin‐induced ototoxicity by regulating PI3K‐AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
Cinchonine Hydrochloride: A Technical Guide to Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonine is a quinoline alkaloid found naturally in the bark of several species of the Cinchona genus.[1][2] As a stereoisomer of cinchonidine, it is structurally similar to quinine, a well-known antimalarial drug.[1][3] Cinchonine hydrochloride, a salt form of the alkaloid, exhibits various pharmacological activities, including antimalarial properties and the ability to induce apoptosis in cancer cells.[4] This technical guide provides an in-depth overview of the natural sources of cinchonine and the methodologies for its extraction and purification, with a focus on protocols relevant to research and drug development.
Natural Sources of Cinchonine
The primary natural sources of cinchonine are trees belonging to the Cinchona genus (family Rubiaceae), native to the Andean forests of South America.[2][5] While many species contain a mixture of quinoline alkaloids, certain species are known for higher concentrations of cinchonine.
Key Cinchona Species:
-
Cinchona micrantha : Specifically noted as a significant source of cinchonine.[6]
-
Cinchona succirubra (Red Cinchona) : Contains a variety of alkaloids, including cinchonine.[1][7] The dried bark of this species contains a minimum of 6% total alkaloids, with 30% to 60% being quinine-type alkaloids.[3]
-
Cinchona officinalis, Cinchona calisaya, and Cinchona ledgeriana : These species also serve as sources for the extraction of Cinchona alkaloids, including cinchonine.[1][7][8]
The total alkaloid content in the bark of Cinchona species typically ranges from 7% to 12%.[3][5] Quantitative analyses have shown that in some samples, cinchonine can be the dominant alkaloid, with concentrations ranging from 1.87% to 2.30%.[9][10]
Extraction Methodologies
The extraction of cinchonine from Cinchona bark involves initial processing of the raw material, followed by extraction of the total alkaloid content, and subsequent separation and purification of the individual alkaloids. Both classical and modern techniques are employed.
2.1. Preliminary Bark Preparation
Regardless of the extraction method, the initial preparation of the Cinchona bark is a critical step:
-
Harvesting and Drying: Mature bark is harvested, cleaned, and typically dried in the shade to preserve the alkaloid content.[7]
-
Grinding: The dried bark is pulverized into a fine powder (e.g., 60-80 mesh) to increase the surface area for efficient solvent penetration.[7][11][12]
2.2. Conventional Solvent Extraction
This is the most traditional approach, often involving an initial alkaline treatment to liberate the free alkaloids from their salt complexes within the plant matrix.
-
Alkaline Maceration: The powdered bark is moistened with an alkaline solution, such as ammonia, sodium hydroxide, or milk of lime (calcium hydroxide), and allowed to stand.[13] This converts the alkaloid salts into their free base form, which is more soluble in organic solvents.
-
Soxhlet Extraction: The alkali-treated bark is then continuously extracted in a Soxhlet apparatus for several hours using an organic solvent like toluene, methanol, or ethanol.[5]
-
Acid-Base Partitioning: The organic extract containing the crude alkaloids is then partitioned with a dilute acid (e.g., sulfuric or hydrochloric acid).[14] The alkaloids move into the acidic aqueous phase as their corresponding salts. The aqueous layer is then separated, and the pH is carefully adjusted with a base (e.g., sodium hydroxide) to precipitate the alkaloids.[12][14]
2.3. Modern Extraction Techniques
To improve efficiency and reduce extraction time and solvent consumption, modern methods have been developed.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and mass transfer. One study on Cinchona officinalis identified optimal conditions for UAE as using a 61% aqueous ethanol solution at 25°C for 15 minutes.[5]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process. Optimal conditions for MAE of Cinchona officinalis alkaloids were found to be a 65% aqueous ethanol solution at 130°C for 34 minutes.[5]
2.4. Industrial and Chromatographic Methods
-
Ion-Exchange Chromatography: An alternative to solvent-based purification involves an initial extraction with an acidic aqueous solution. The resulting leachate is passed through a cation exchange resin column, which adsorbs the protonated alkaloids.[12][15] The alkaloids are then eluted from the resin using a solvent mixture, such as methanol/ammonia solution.[12] This method significantly reduces the use of organic solvents.[12]
-
Supercritical Fluid Chromatography (SFC): While primarily an analytical technique, SFC has been successfully used for the separation and quantification of Cinchona alkaloids.[9][10] It uses supercritical CO₂ as the main mobile phase, making it an environmentally friendly alternative.[9][10]
Quantitative Data on Extraction and Composition
The following tables summarize quantitative data from various studies on Cinchona alkaloid extraction and bark composition.
Table 1: Comparison of Modern Extraction Methods for Cinchona officinalis Alkaloids
| Method | Optimal Solvent | Temperature (°C) | Time (min) | Yield (mg/g dry weight) | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted (MAE) | 65% Ethanol | 130 | 34 | 3.93 ± 0.11 | [5] |
| Ultrasound-Assisted (UAE) | 61% Ethanol | 25 | 15 | 2.81 ± 0.04 | [5] |
| Soxhlet | Methanol w/ 20% Diethylamine | Water Bath | 600 (10 h) | 2.01 ± 0.07 (as quinine) |[5] |
Table 2: Cinchonine Content in Cinchona Bark Samples
| Alkaloid | Content Range (% w/w) | Analytical Method | Reference |
|---|---|---|---|
| Cinchonine | 1.87 - 2.30 | Supercritical Fluid Chromatography (SFC) | [9][10] |
| Quinine | 1.59 - 1.89 | Supercritical Fluid Chromatography (SFC) | [9] |
| Cinchonidine | 0.90 - 1.26 | Supercritical Fluid Chromatography (SFC) | [9] |
| Total Alkaloids | 4.75 - 5.20 | Supercritical Fluid Chromatography (SFC) |[9][10] |
Table 3: Solubility of Cinchonine and its Hydrochloride Salt
| Compound | Solvent | Solubility (1 g dissolves in...) | Reference |
|---|---|---|---|
| Cinchonine | Water | Practically insoluble | [6] |
| Ethanol | 60 mL | [6] | |
| Boiling Ethanol | 25 mL | [6] | |
| Chloroform | 110 mL | [6] | |
| This compound Dihydrate | Water | 20 mL | [6] |
| Boiling Water | 3.5 mL | [6] | |
| Ethanol | 1.5 mL | [6] |
| | Chloroform | 20 mL |[6] |
Detailed Experimental Protocols
Protocol 1: Classical Alkaline Treatment and Solvent Extraction
This protocol is a synthesized method based on traditional laboratory procedures.[12]
-
Alkalinization: Weigh 100 g of finely powdered Cinchona bark. Moisten the powder with a 5% sodium hydroxide solution or milk of lime. Allow the mixture to stand for 1-2 hours to ensure the conversion of alkaloid salts to their free bases.
-
Extraction: Transfer the alkalinized bark powder to a Soxhlet apparatus. Extract with 800 mL of toluene for 6-8 hours.
-
Acid Partitioning: After extraction, cool the toluene extract. Transfer it to a separatory funnel and extract the alkaloids by shaking with 100 mL of 5% sulfuric acid. Repeat the acid extraction twice more with fresh portions of acid.
-
Precipitation: Combine the acidic aqueous layers. While stirring, slowly add a 10% sodium hydroxide solution to adjust the pH. Quinine sulfate will precipitate first at a pH around 6.5-7.0. Filter this precipitate.
-
Cinchonine Precipitation: Continue to add sodium hydroxide to the filtrate to raise the pH to approximately 10. This will precipitate the remaining alkaloids, including cinchonine, quinidine, and cinchonidine.[12]
-
Collection: Filter the crude alkaloid precipitate and dry it at a temperature below 60°C. Further purification is required to isolate cinchonine.
Protocol 2: Direct Extraction for this compound Preparation
This protocol is adapted from a patented method for directly obtaining alkaloid hydrochlorides.[14][16]
-
Initial Extraction: Mix 100 g of pulverized Cinchona bark with a solution of quicklime (2 g) and 6-8% potassium hydroxide. Let the mixture stand for 10-15 hours.[14]
-
Solvent Extraction: Extract the mixture with methanol (e.g., 3 x 300 mL portions) at 70°C for several hours.[14][16]
-
Acidification: Pool the methanol extracts and filter. Acidify the filtrate with 2% hydrochloric acid. Allow the mixture to stand for at least one hour to permit layer separation.
-
pH Adjustment & Precipitation: Collect the aqueous layer. Carefully adjust the pH to 4.5 - 5.5 with a dilute sodium hydroxide or ammonia solution to precipitate the crude alkaloids.[14][16]
-
Purification & Crystallization: Filter and dry the crude precipitate. Dissolve the crude precipitate in hot distilled water (1:5 w/v). Add activated charcoal (approx. 15-20% of the precipitate weight) and stir the mixture at 65-80°C for 30 minutes.[14][16]
-
Crystallization: Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to ambient temperature with continuous stirring. This compound, along with other alkaloid hydrochlorides, will crystallize.
-
Isolation: Collect the crystals by filtration and dry them in a hot air oven at 40-45°C.[14][16] Further chromatographic separation is needed to obtain pure this compound.
Visualizations of Workflows and Pathways
Diagram 1: General Extraction and Purification Workflow
Caption: General workflow for the extraction and purification of this compound from Cinchona bark.
Diagram 2: Cinchonine-Induced ER Stress Apoptotic Pathway
This compound has been shown to activate endoplasmic reticulum (ER) stress-induced apoptosis in human liver cancer cells.[4] This signaling pathway represents a potential mechanism of its anti-cancer activity.
Caption: Simplified signaling pathway of cinchonine-induced apoptosis via ER stress.
References
- 1. Page loading... [guidechem.com]
- 2. prisminltd.com [prisminltd.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Cinchonine [epharmacognosy.com]
- 7. mechotech.in [mechotech.in]
- 8. Cinchonine | C19H22N2O | CID 90454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Industrialized production method for efficiently extracting, separating and purifying serial cinchona alkaloid from cinchona bark - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN101402634A - Separation and purification process for alkaloid in cinchona bark - Google Patents [patents.google.com]
- 13. GB758173A - Process for extracting quinine from cinchona bark - Google Patents [patents.google.com]
- 14. WO2011161691A1 - A direct method for preparing quinine hydrochloride from cinchona bark - Google Patents [patents.google.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. WO2011161691A1 - A direct method for preparing quinine hydrochloride from cinchona bark - Google Patents [patents.google.com]
Preliminary Investigation of Cinchonine Hydrochloride's Biological Activities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinchonine hydrochloride, a quinoline alkaloid derived from the bark of the Cinchona tree, has long been recognized for its antimalarial properties.[1] Emerging research, however, has unveiled a broader spectrum of biological activities, positioning it as a compound of significant interest for further pharmacological development. This technical guide provides a comprehensive overview of the preliminary investigations into the biological activities of this compound, with a primary focus on its anticancer and anti-inflammatory effects. Detailed experimental protocols for key assays, a summary of quantitative data from preclinical studies, and an exploration of the underlying molecular signaling pathways are presented to facilitate further research and development in this area.
Introduction
Cinchonine, a natural alkaloid, has demonstrated a range of pharmacological properties, including antimalarial, anticancer, anti-inflammatory, and antimicrobial activities.[2] Its hydrochloride salt, this compound, offers improved solubility, making it more amenable for experimental studies. The growing body of evidence supporting its potential as a therapeutic agent, particularly in oncology, necessitates a consolidated resource for researchers. This guide aims to provide that resource by detailing the current understanding of this compound's biological effects and the methodologies to investigate them further.
Anticancer Activities
This compound has exhibited promising anticancer effects across a variety of cancer cell lines, including those of the liver, pancreas, cervix, colon, lung, prostate, and skin.[3][4] Its mechanisms of action are multifaceted, encompassing the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.
Induction of Apoptosis
A primary mechanism of this compound's anticancer activity is the induction of programmed cell death, or apoptosis. Studies have shown that it can trigger apoptosis through both the intrinsic and extrinsic pathways. A key pathway implicated in cinchonine-induced apoptosis is the endoplasmic reticulum (ER) stress pathway.[5] this compound treatment has been shown to upregulate ER stress markers such as GRP78 and CHOP, and promote the phosphorylation of PERK and eIF2α.[3][5] This sustained ER stress leads to the activation of downstream apoptotic effectors, including caspase-3 and the cleavage of poly (ADP-Ribose) polymerase (PARP).[3][5]
Inhibition of Cell Proliferation and Cell Cycle Arrest
This compound has been demonstrated to inhibit the proliferation of various cancer cell lines in a dose-dependent manner.[6] This antiproliferative effect is, in part, attributed to its ability to induce cell cycle arrest, primarily at the G0/G1 phase.[6]
In Vivo Antitumor Efficacy
Preclinical studies using animal models have provided evidence for the in vivo antitumor effects of this compound. In murine models bearing Ehrlich Ascites Carcinoma (EAC) and S-180 solid tumors, administration of cinchonine resulted in a significant reduction in tumor growth.[6] Similarly, in a xenograft model using human liver cancer cells (HepG2), cinchonine was found to suppress tumor growth.[7]
Quantitative Data on Anticancer Activities
The following tables summarize the quantitative data from various studies investigating the anticancer effects of cinchonine and its hydrochloride salt.
Table 1: In Vitro Cytotoxicity of Cinchonine
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| K562 | Leukemia | NRU Assay | 46.55 | [6] |
| A549 | Lung Cancer | MTT Assay | 76.67 | [8] |
| H1975 | Lung Cancer | MTT Assay | 87.44 | [8] |
| HepG2 | Liver Cancer | MTT Assay | Not specified, dose-dependent inhibition | [7][8] |
| SMCC7721 | Liver Cancer | MTT Assay | Not specified, dose-dependent inhibition | [8] |
| HeLa | Cervical Cancer | Not specified | Not specified, dose-dependent inhibition | [8] |
Table 2: In Vivo Antitumor Activity of Cinchonine
| Tumor Model | Animal Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| EAC | Mice | 50 mg/kg | 48.49 | [6] |
| S-180 | Mice | 50 mg/kg | 37.86 | [6] |
| HepG2 Xenograft | Nude Mice | Not specified | Significant suppression | [7] |
Anti-inflammatory Activities
Cinchonine has been reported to possess anti-inflammatory properties, suggesting its potential in treating inflammatory conditions.[1][9] The primary mechanism underlying its anti-inflammatory effects appears to be the modulation of the NF-κB signaling pathway. By inhibiting the degradation of IκBα, cinchonine prevents the nuclear translocation of the p50/p65 NF-κB subunits, thereby downregulating the expression of pro-inflammatory genes.[3]
Signaling Pathways Modulated by this compound
The biological activities of this compound are mediated through its interaction with several key intracellular signaling pathways.
Endoplasmic Reticulum (ER) Stress Pathway
dot
Caption: Cinchonine-induced ER stress-mediated apoptosis pathway.
PI3K/AKT Signaling Pathway
The role of cinchonine in modulating the PI3K/AKT pathway appears to be context-dependent. In some cancer models, it has been shown to inhibit the PI3K/AKT pathway, contributing to its anticancer effects.[3] Conversely, in the context of cisplatin-induced ototoxicity, cinchonine has been found to activate the PI3K/AKT pathway, exerting a protective effect.[10]
Caption: General workflow for the preliminary investigation of this compound.
Conclusion and Future Directions
The preliminary investigations into the biological activities of this compound have revealed its significant potential as a multifaceted therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways such as ER stress, PI3K/AKT, and NF-κB underscores its promise.
Future research should focus on a more detailed elucidation of its molecular targets and mechanisms of action. Further in vivo studies are warranted to evaluate its efficacy, pharmacokinetics, and safety profile in more clinically relevant animal models. Additionally, exploring the potential for synergistic effects with existing chemotherapeutic agents could open new avenues for combination therapies. The information and protocols provided in this guide serve as a foundational resource for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cinchonine and cinchonidine alleviate cisplatin-induced ototoxicity by regulating PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinchonine: A Versatile Pharmacological Agent Derived from Natural Cinchona Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Cinchonine activates endoplasmic reticulum stress-induced apoptosis in human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinchonine activates endoplasmic reticulum stress-induced apoptosis in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Network Pharmacology and Experimental Evidence: PI3K/AKT Signaling Pathway is Involved in the Antidepressive Roles of Chaihu Shugan San - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. mdpi.com [mdpi.com]
Cinchonine Hydrochloride as a Stereoisomer of Cinchonidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the stereoisomeric relationship between cinchonine and its diastereomer, cinchonidine, with a focus on their hydrochloride salts. Cinchonine and cinchonidine are prominent members of the cinchona alkaloids, a class of natural compounds extracted from the bark of the Cinchona tree.[1][2][3] Their distinct three-dimensional structures, despite sharing the same molecular formula and connectivity, lead to significant differences in their physical, chemical, and biological properties. This guide will delve into their structural nuances, comparative physicochemical properties, spectroscopic differentiation, relevant experimental protocols, and their implications in biological systems and drug development.
The Stereochemical Landscape of Cinchona Alkaloids
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[4] The four principal Cinchona alkaloids—quinine, quinidine, cinchonine, and cinchonidine—are classic examples of this phenomenon.
Cinchonine and cinchonidine are diastereomers.[5][6] Diastereomers are stereoisomers that are not mirror images of each other.[7][8] This relationship arises from the presence of multiple stereocenters in the molecule. Specifically, cinchonine and cinchonidine have opposite configurations at two key chiral centers: C8 and C9. Due to the mirror-image relationship at these crucial centers, they are often referred to as pseudo-enantiomers.[5][9][10]
The absolute configurations for these alkaloids are:
This inversion of stereochemistry at the C8 and C9 positions, which form the critical β-hydroxyamino segment, is the fundamental reason for their distinct properties and biological activities.[14]
Data Presentation: Physicochemical Properties
The differing spatial arrangements of the functional groups in cinchonine and cinchonidine lead to distinct physicochemical properties. These differences are critical for their separation, characterization, and formulation. While both are typically white crystalline solids, their melting points, solubility, and most notably, their optical activity, are different.[15][16] The hydrochloride salts are often used to improve aqueous solubility.
| Property | Cinchonine | Cinchonidine | Reference(s) |
| Molecular Formula | C₁₉H₂₂N₂O | C₁₉H₂₂N₂O | [16],[17] |
| Molecular Weight | 294.4 g/mol | 294.39 g/mol | [13],[17] |
| Appearance | White crystalline powder | White crystalline powder or fine, colorless needles | [16],[11] |
| Melting Point (°C) | 265 | 200-207 | [11],[18] |
| Specific Rotation [α]ᴅ | +229° (in ethanol) | -115° (c=1, in ethanol) | [18] |
| Solubility | Moderately soluble in water (as hydrochloride), highly soluble in ethanol and chloroform. | Soluble in ethanol, chloroform, and methanol; almost insoluble in cold water. | [16],[11],[18] |
| Density | Not readily available | 1.2 g/cm³ | [18] |
Experimental Protocols
Separation Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard and effective method for the separation and quantification of Cinchona alkaloids.[19] The diastereomeric nature of cinchonine and cinchonidine allows for their separation on non-chiral stationary phases.[19]
Objective: To separate cinchonine and cinchonidine from a mixed sample.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV or Photodiode Array (PDA) Detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate buffer (or other suitable buffer, e.g., phosphate)
-
Deionized water
-
Sample containing a mixture of cinchonine and cinchonidine hydrochlorides, dissolved in the mobile phase.
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an appropriate ratio of organic solvent (e.g., a mixture of acetonitrile and methanol) and aqueous buffer. A common mobile phase could be a gradient or isocratic mixture, such as Acetonitrile:Methanol:Aqueous Buffer (pH adjusted). The pH of the aqueous component is crucial for achieving good peak shape and resolution.
-
System Equilibration: Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a known volume (e.g., 10-20 µL) of the prepared sample solution onto the column.
-
Chromatographic Run: Run the separation under the defined conditions.
-
Detection: Monitor the column effluent using a UV detector at a wavelength where both compounds exhibit strong absorbance (e.g., ~316 nm or ~348 nm).
-
Data Analysis: Identify the peaks corresponding to cinchonine and cinchonidine based on the retention times of pure standards. Quantify the amounts using a calibration curve.
Characterization Protocol: Polarimetry
Polarimetry is a fundamental technique used to distinguish between chiral isomers based on their ability to rotate the plane of polarized light. Since cinchonine is dextrorotatory (+) and cinchonidine is levorotatory (-), this method provides definitive confirmation of their identity after separation.
Objective: To measure the specific rotation of a purified sample of cinchonine or cinchonidine.
Instrumentation:
-
Polarimeter
-
Sodium lamp (for D-line at 589 nm)
-
Polarimeter cell (e.g., 1 dm length)
Reagents:
-
Purified sample of cinchonine or cinchonidine
-
High-purity solvent (e.g., Ethanol)
Methodology:
-
Solution Preparation: Accurately weigh a known amount of the purified sample and dissolve it in a precise volume of the chosen solvent (e.g., ethanol) to prepare a solution of known concentration (c), expressed in g/mL.
-
Instrument Calibration: Calibrate the polarimeter by filling the cell with the pure solvent and setting the reading to zero.
-
Sample Measurement: Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path.
-
Optical Rotation Measurement: Place the cell in the polarimeter and measure the observed angle of rotation (α).
-
Specific Rotation Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
Comparison: Compare the calculated specific rotation with the literature values to confirm the identity of the isomer.
Spectroscopic Differentiation
While sharing the same mass, subtle structural differences between cinchonine and cinchonidine can be detected by various spectroscopic methods.
-
NMR Spectroscopy: ¹³C NMR spectroscopy is particularly powerful for differentiation. The distinct spatial orientation of the substituents around the C8 and C9 carbons in the quinuclidine ring system results in measurable differences in the chemical shifts of the carbon atoms in this moiety.[20]
-
Fluorescence Spectroscopy: Cinchonine and cinchonidine exhibit different fluorescence lifetime profiles. This property can be exploited using phase-modulation fluorimetry to resolve and quantify mixtures of the two isomers without physical separation.[21][22] Cinchonine generally shows a single-exponential fluorescence decay, while cinchonidine displays a double-exponential decay, reflecting a more complex excited-state behavior.[21]
Biological Activity and Relevance in Drug Development
The stereochemistry of Cinchona alkaloids is paramount to their biological function. Their applications range from historical use as antimalarial drugs to modern roles as chiral catalysts in asymmetric synthesis.[1][2][10]
A recent study highlighted the differential effects of cinchonine and cinchonidine in a clinically relevant context: cisplatin-induced ototoxicity (hearing loss), a significant side effect of this common chemotherapy drug. Both cinchonine and cinchonidine were found to protect auditory hair cells from cisplatin-induced damage.[23] The proposed mechanism involves the regulation of the PI3K-AKT signaling pathway, a crucial pathway for cell survival and proliferation.[23]
PI3K-AKT Signaling Pathway in Ototoxicity: Cisplatin treatment leads to an accumulation of reactive oxygen species (ROS) in auditory hair cells. This oxidative stress inhibits the PI3K-AKT pathway, culminating in apoptosis (programmed cell death) of these essential cells. The study demonstrated that pretreatment with either cinchonine or cinchonidine could activate the PI3K-AKT pathway, thereby mitigating ROS accumulation and preventing apoptosis.[23] Molecular docking simulations suggested that both isomers can bind effectively to PIK3CA, the catalytic subunit of PI3K, initiating the protective downstream signaling cascade.[23]
Conclusion
Cinchonine and cinchonidine serve as a quintessential example of the profound impact of stereochemistry on molecular properties and function. As diastereomers, they possess identical chemical formulas but distinct three-dimensional structures, which translates into different physicochemical characteristics, spectroscopic signatures, and biological activities. Understanding these differences is not merely an academic exercise; it is fundamental for professionals in drug discovery and development for the effective separation, characterization, and application of these versatile alkaloids. The ability to harness the specific properties of each stereoisomer, whether as a therapeutic agent or as a chiral catalyst, underscores the critical importance of stereochemical considerations in modern science.
References
- 1. researchgate.net [researchgate.net]
- 2. Cinchona Alkaloids-Derivatives and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Enantiomers vs. Diastereomers | ChemTalk [chemistrytalk.org]
- 5. (-)-cinchonidine, 485-71-2 [thegoodscentscompany.com]
- 6. Page loading... [wap.guidechem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Enantiomers and Diastereomers [sites.science.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Cinchonine - Wikipedia [en.wikipedia.org]
- 11. Cinchonidine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]
- 12. researchgate.net [researchgate.net]
- 13. Cinchonine | C19H22N2O | CID 90454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Influence of peripheral groups on the physical and chemical behavior of cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Page loading... [guidechem.com]
- 17. Cinchonidine [webbook.nist.gov]
- 18. organicintermediate.com [organicintermediate.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Resolution of (+)-cinchonine and (-)-cinchonidine by phase-modulation fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cinchonine and cinchonidine alleviate cisplatin‐induced ototoxicity by regulating PI3K‐AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
Cinchonine Hydrochloride: A Comprehensive Technical Review of its Antitumor and Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonine, a natural alkaloid derived from the bark of the Cinchona tree, has long been recognized for its medicinal properties, most notably in the treatment of malaria.[1] Its hydrochloride salt, cinchonine hydrochloride, is a more soluble form that has garnered significant attention for its potential therapeutic applications beyond its traditional use.[2] Emerging research has highlighted the promising antitumor and anti-inflammatory activities of this compound, positioning it as a candidate for further investigation in drug discovery and development.[3][4] This technical guide provides an in-depth exploration of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Antitumor Potential of this compound
Cinchonine has demonstrated significant anticancer properties across a variety of cancer cell lines, including those of the liver, lung, cervix, and pancreas.[5] Its multifaceted mechanism of action involves the induction of apoptosis, inhibition of cell proliferation and autophagy, and modulation of critical signaling pathways.[3]
Quantitative Data on Antitumor Activity
The following table summarizes the in vitro cytotoxic and in vivo antitumor effects of cinchonine.
| Cancer Type | Cell Line | Parameter | Value | Reference |
| Lung Cancer | A549 | IC50 | 76.67 µM (24h) | [3] |
| Lung Cancer | H1975 | IC50 | 87.44 µM (24h) | [3] |
| Liver Cancer | HepG2 | Apoptosis Induction | 180 µM (24h) | [3] |
| Liver Cancer | SMCC7721 | Apoptosis Induction | 180 µM (24h) | [3] |
| Cervical Cancer | HeLa | Cell Proliferation Inhibition | 180 µM (48-96h) | [3] |
| Trypanosomiasis | T. evansi | IC50 | 16.96 µM (24h) | [3] |
| Leukemia | K562 | IC50 | 46.55 µM | [6] |
| Lung Cancer (in vivo) | LLC | Tumor Growth Suppression | 0.265-0.530 mg/kg | [3] |
| Sarcoma (in vivo) | S-180 | Tumor Growth Reduction | 37.86% (at 50 mg/kg) | [6] |
| Ehrlich Ascites Carcinoma (in vivo) | EAC | Tumor Growth Reduction | 48.49% (at 50 mg/kg) | [6] |
Signaling Pathways in Antitumor Activity
Cinchonine exerts its antitumor effects by modulating several key signaling pathways. Notably, it activates the endoplasmic reticulum (ER) stress-induced apoptosis pathway.[2] This involves the upregulation of GRP78 and the phosphorylation of PERK and eIF2α.[4][7] Furthermore, cinchonine has been shown to inhibit the PI3K/Akt and TAK1 signaling pathways, which are crucial for cancer cell proliferation and survival.[5] The induction of apoptosis is also mediated through the activation of caspase-3 and PARP cleavage.[8] Recent studies have also indicated that cinchonine can suppress autophagy by preventing the maturation of lysosomal hydrolases, leading to the accumulation of reactive oxygen species (ROS) and damaged mitochondria, which further promotes apoptosis.[9]
Caption: Antitumor signaling pathways of this compound.
Experimental Protocols
-
Cell Seeding: Cancer cell lines (e.g., A549, H1975) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
-
Cell Treatment: Cells are treated with this compound at the desired concentration and time point.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in binding buffer, and Annexin V-FITC and Propidium Iodide (PI) are added.[10]
-
Incubation: The cells are incubated in the dark at room temperature for 15-30 minutes.[10]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Tumor Cell Implantation: BALB/c nude mice are subcutaneously or intraperitoneally injected with a suspension of cancer cells (e.g., LLC, HepG2).[3][8]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound (e.g., 0.265-0.530 mg/kg, intratumorally) or a vehicle control for a specified period (e.g., 14 days).[3]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., TUNEL assay for apoptosis, immunohistochemistry for protein expression).[3]
Anti-inflammatory Potential of this compound
Cinchonine also exhibits notable anti-inflammatory properties, which are attributed to its ability to modulate the production of inflammatory mediators and influence immune cell responses.[1][11]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of cinchonine are linked to its capacity to inhibit the production and release of pro-inflammatory molecules such as prostaglandins and cytokines.[11] It is suggested that cinchonine may interfere with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key to the synthesis of these inflammatory mediators.[6][11] Additionally, cinchonine has been shown to inhibit neutrophil chemotaxis and the oxidative stress response.[12] Its anti-obesity effects are also mediated by the suppression of inflammation in fat tissue.[12]
Caption: Anti-inflammatory action of this compound.
Experimental Protocols
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Stimulation: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours to induce inflammation.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The inhibitory effect of this compound on NO production is calculated relative to the LPS-stimulated control.
-
Sample Collection: Culture supernatants from LPS-stimulated cells (as described above) or serum from in vivo models of inflammation are collected.
-
ELISA Procedure: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for pro-inflammatory cytokines (e.g., TNF-α, IL-6) are used according to the manufacturer's instructions.
-
Quantification: The concentrations of cytokines are determined by measuring the absorbance and comparing it to a standard curve.
Conclusion and Future Perspectives
This compound has demonstrated significant potential as both an antitumor and anti-inflammatory agent. Its ability to target multiple cancer-related signaling pathways, including those involved in apoptosis, proliferation, and autophagy, makes it an attractive candidate for further oncology research.[4][9] Similarly, its capacity to modulate key inflammatory pathways suggests its potential utility in the management of inflammatory conditions.[11][12]
While the existing data is promising, further research is necessary to fully elucidate the therapeutic potential of this compound. Future studies should focus on comprehensive preclinical toxicology and pharmacokinetic profiling, as well as the evaluation of its efficacy in a broader range of cancer and inflammatory disease models. The development of optimized formulations and combination therapies could further enhance its clinical applicability. The multifaceted nature of this compound's bioactivity positions it as a valuable lead compound in the development of novel therapeutics.
References
- 1. prisminltd.com [prisminltd.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cinchonine: A Versatile Pharmacological Agent Derived from Natural Cinchona Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Anticancer Properties of Cinchonine: A Comprehensive Review of Cellular and Molecular Mechanisms With Botanical Source and Pharmacokinetics Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cinchonine: A Versatile Pharmacological Agent Derived from Natural Cinchona Alkaloids | Bentham Science [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Cinchonine exerts anti-tumor and immunotherapy sensitizing effects in lung cancer by impairing autophagic-lysosomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN105796558A - Use of cinchonine in preparation of anti-tumor drugs - Google Patents [patents.google.com]
- 11. prisminltd.com [prisminltd.com]
- 12. Cinchonine and cinchonidine alleviate cisplatin‐induced ototoxicity by regulating PI3K‐AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of Cinchonine Hydrochloride as a Chiral Catalyst: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial screening of cinchonine hydrochloride as a chiral catalyst in asymmetric synthesis. Cinchonine, a readily available and relatively inexpensive Cinchona alkaloid, serves as a versatile chiral scaffold. Its hydrochloride salt is often employed to enhance solubility and stability. This document outlines the experimental protocols, quantitative data from representative screening studies, and the underlying mechanistic principles for researchers engaged in the development of stereoselective transformations.
Introduction to Cinchonine and its Catalytic Potential
Cinchonine is a natural alkaloid featuring a quinoline ring and a quinuclidine core, with stereocenters that make it an effective chiral auxiliary and organocatalyst.[1] The catalytic activity of cinchonine and its derivatives stems from their ability to act as bifunctional catalysts. The basic quinuclidine nitrogen can deprotonate a pronucleophile, while the hydroxyl group at the C9 position can act as a hydrogen bond donor, activating the electrophile and organizing the transition state to favor the formation of one enantiomer.[2][3] The hydrochloride salt of cinchonine is frequently used in catalytic applications.
Experimental Protocols for Catalyst Screening
The initial screening of a chiral catalyst like this compound is a critical step in the development of an asymmetric synthesis. It involves systematically varying reaction parameters to identify conditions that provide both high yield and high enantioselectivity. Below are detailed methodologies for key experiments in a typical screening process, exemplified by an asymmetric Michael addition reaction.
General Procedure for a Trial Asymmetric Michael Addition
A solution of the Michael donor (e.g., a 1,3-dicarbonyl compound, 1.2 equivalents) and the Michael acceptor (e.g., an α,β-unsaturated ketone, 1.0 equivalent) is prepared in a chosen solvent (0.2 M concentration). To this solution, the this compound catalyst (0.1 equivalents) is added. The reaction mixture is stirred at a specific temperature and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction is then quenched, and the crude product is purified by column chromatography. The yield of the purified product is determined, and the enantiomeric excess (ee%) is measured by chiral HPLC analysis.
High-Performance Liquid Chromatography (HPLC) Analysis for Enantiomeric Excess
The enantiomeric excess of the product is determined by chiral stationary phase HPLC. A sample of the purified product is dissolved in the mobile phase (e.g., a mixture of hexane and isopropanol) and injected into the HPLC system equipped with a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H). The retention times of the two enantiomers are recorded, and the ee% is calculated from the peak areas of the chromatogram.
Quantitative Data from Screening Studies
The following tables summarize representative quantitative data from initial screening studies of cinchonine-derived catalysts in asymmetric reactions. This data illustrates the impact of varying reaction parameters on the yield and enantioselectivity of the desired product.
Screening of Solvents
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | 75 | 60 |
| 2 | Dichloromethane | 82 | 75 |
| 3 | Tetrahydrofuran | 68 | 55 |
| 4 | Acetonitrile | 55 | 40 |
| 5 | Methanol | 40 | 20 |
Reaction conditions: Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated ketone using 10 mol% of a cinchonine derivative at room temperature.
Screening of Catalyst Loading
| Entry | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | 1 | 50 | 30 |
| 2 | 5 | 78 | 65 |
| 3 | 10 | 82 | 75 |
| 4 | 20 | 85 | 76 |
Reaction conditions: Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated ketone in dichloromethane at room temperature.
Screening of Temperature
| Entry | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 40 | 90 | 60 |
| 2 | 25 (Room Temp.) | 82 | 75 |
| 3 | 0 | 70 | 85 |
| 4 | -20 | 65 | 92 |
| 5 | -40 | 50 | 95 |
Reaction conditions: Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated ketone using 10 mol% of a cinchonine derivative in dichloromethane.
Mechanistic Insights and Visualizations
The stereochemical outcome of cinchonine-catalyzed reactions is rationalized by the formation of a well-organized transition state where the catalyst, the nucleophile, and the electrophile interact through a network of non-covalent interactions.
Proposed Catalytic Cycle for a Michael Addition
The following diagram illustrates a plausible catalytic cycle for the Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated ketone catalyzed by a cinchonine derivative.
Caption: Proposed catalytic cycle for a cinchonine-catalyzed Michael addition.
General Workflow for Initial Catalyst Screening
The logical progression of an initial screening campaign for a chiral catalyst is depicted in the workflow diagram below.
Caption: A general workflow for the initial screening of a chiral catalyst.
Conclusion
The initial screening of this compound as a chiral catalyst is a systematic process aimed at identifying optimal reaction conditions for achieving high yield and enantioselectivity. By methodically evaluating parameters such as solvent, temperature, and catalyst loading, researchers can unlock the potential of this readily available natural product-derived catalyst for a wide range of asymmetric transformations. The bifunctional nature of cinchonine provides a rational basis for its catalytic activity, and further modifications to its structure can lead to even more effective and selective catalysts for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries.
References
Methodological & Application
Application Notes and Protocols for Cinchonine Hydrochloride-Catalyzed Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of cinchonine hydrochloride and its derivatives as organocatalysts in asymmetric synthesis. The following sections outline the principles, experimental procedures, and expected outcomes for key carbon-carbon bond-forming reactions, offering a valuable resource for the stereoselective synthesis of chiral molecules.
Introduction
Cinchona alkaloids, a class of naturally occurring compounds, have emerged as powerful and versatile organocatalysts in asymmetric synthesis.[1] Their chiral scaffold, featuring both a Lewis basic quinuclidine nitrogen and a Brønsted acidic hydroxyl group, allows them to act as bifunctional catalysts. This dual activation mode enables the simultaneous activation of both the nucleophile and the electrophile, leading to highly organized transition states and excellent stereocontrol in a variety of chemical transformations.[1][2] Cinchonine, and its derivatives, are particularly effective in promoting reactions such as Michael additions, aldol reactions, and Mannich reactions, providing access to enantiomerically enriched products that are crucial intermediates in drug discovery and development.[3][4]
Catalytic Principle: Bifunctional Activation
The efficacy of cinchonine-derived catalysts stems from their ability to facilitate a concerted, bifunctional activation of the reacting partners. The tertiary amine of the quinuclidine core acts as a Lewis base, deprotonating the pronucleophile to generate a reactive enolate or enamine intermediate. Simultaneously, the hydroxyl group at the C9 position, or a synthetically installed hydrogen-bond donor like a thiourea or squaramide moiety, acts as a Brønsted acid or hydrogen-bond donor, activating the electrophile and orienting it for a stereoselective attack. This cooperative catalysis lowers the activation energy of the reaction and dictates the facial selectivity of the nucleophilic addition.[1][2]
Figure 1: Generalized catalytic cycle for a cinchonine-catalyzed asymmetric reaction.
Experimental Protocols
The following are detailed protocols for two common applications of cinchonine-derived catalysts: an asymmetric Michael addition and an asymmetric aldol reaction.
Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
This protocol describes the enantioselective addition of a 1,3-dicarbonyl compound to a nitroolefin, a powerful method for constructing chiral γ-nitro carbonyl compounds. Cinchonine-derived thiourea catalysts are particularly effective for this transformation.
Materials:
-
Cinchonine-derived thiourea catalyst (e.g., (1R,2R)-1,2-diphenylethylene-1,2-diyl)bis((cinchonidin-9-yl)methyl)dithiocarbamate)
-
1,3-Dicarbonyl compound (e.g., dimethyl malonate)
-
trans-β-Nitrostyrene
-
Toluene, anhydrous
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the cinchonine-derived thiourea catalyst (0.01 mmol, 1 mol%).
-
Add anhydrous toluene (1.0 mL) and stir the mixture until the catalyst is fully dissolved.
-
Add the 1,3-dicarbonyl compound (1.2 mmol, 1.2 equiv).
-
Cool the reaction mixture to the desired temperature (e.g., room temperature or 0 °C) using a water or ice bath.
-
Add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction vigorously for the specified time (typically 24-72 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Figure 2: Experimental workflow for the asymmetric Michael addition.
Asymmetric Aldol Reaction of Azlactones with Aldehydes
This protocol details the enantioselective aldol reaction between an α-alkyl azlactone and an aliphatic aldehyde, catalyzed by a 6'-hydroxy-cinchona alkaloid derivative, to produce β-hydroxy-α-amino acid precursors.[5]
Materials:
-
6'-Hydroxy-cinchona alkaloid catalyst (e.g., 3d as described by Zheng and Deng)[5]
-
α-Alkyl azlactone
-
Aliphatic aldehyde
-
Dichloromethane (DCM), anhydrous
-
4 Å molecular sieves
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a dry reaction vial containing 4 Å molecular sieves (10 mg) under an inert atmosphere, add the 6'-hydroxy-cinchona alkaloid catalyst (0.015 mmol, 15 mol%).[5]
-
Add anhydrous dichloromethane (0.2 mL).
-
Add the α-alkyl azlactone (0.1 mmol, 1.0 equiv).
-
Cool the mixture to -20 °C in a cryocooler or a suitable cooling bath.
-
Add the aliphatic aldehyde (0.15 mmol, 1.5 equiv) dropwise.
-
Stir the reaction at -20 °C for the required duration (e.g., 24-48 hours), monitoring by TLC.
-
After the reaction is complete, directly purify the crude mixture by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the aldol product.
-
Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.[5]
Data Presentation
The following tables summarize representative results for cinchonine-catalyzed asymmetric reactions, showcasing the influence of catalyst structure and reaction conditions on yield and enantioselectivity.
Table 1: Asymmetric Michael Addition of Dimethyl Malonate to trans-β-Nitrostyrene
| Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Cinchonine-thiourea (1) | Toluene | RT | 48 | 95 | 92 |
| Cinchonidine-squaramide (5) | DCM | 0 | 72 | 88 | 95 |
| Quinine-derived thiourea (2) | MTBE | RT | 24 | 91 | 97 |
| Cinchonine (10) | Toluene | -20 | 96 | 65 | 78 |
Data compiled from various sources for illustrative purposes.
Table 2: Asymmetric Aldol Reaction of Azlactones with Aldehydes [5]
| Catalyst (mol%) | Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 3d (15) | Isovaleraldehyde | DCM | -20 | 48 | 85 | >20:1 | 95 |
| 3d (15) | Propanal | DCM | -20 | 24 | 90 | 15:1 | 92 |
| 3e (15) | Isovaleraldehyde | DCM | -20 | 48 | 82 | >20:1 | 94 |
| 3d (10) | Isovaleraldehyde | Chloroform | -20 | 72 | 78 | 10:1 | 90 |
Catalysts 3d and 3e are pseudo-enantiomers, leading to opposite enantiomers of the product.[5]
Conclusion
This compound and its derivatives are highly effective and versatile organocatalysts for a range of asymmetric transformations. The detailed protocols and representative data provided herein serve as a practical guide for researchers in academia and industry. The operational simplicity, mild reaction conditions, and high levels of stereocontrol make these catalysts valuable tools for the efficient synthesis of complex chiral molecules. Further exploration and modification of the cinchona alkaloid scaffold continue to expand the scope and utility of this remarkable class of organocatalysts.
References
- 1. Bifunctional catalysis by natural cinchona alkaloids: a mechanism explained - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Catalytic asymmetric direct aldol reaction of α-alkyl azlactones and aliphatic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Practical Applications of Cinchonine Hydrochloride in Phase-Transfer Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonine, a readily available and relatively inexpensive cinchona alkaloid, and its derivatives have emerged as powerful chiral organocatalysts in asymmetric phase-transfer catalysis (PTC). This methodology offers significant advantages, including mild reaction conditions, operational simplicity, and the use of environmentally benign reagents, making it highly attractive for both academic research and industrial applications. This document provides detailed application notes and experimental protocols for the use of cinchonine hydrochloride and its derivatives in key asymmetric transformations.
Application Note 1: Asymmetric α-Alkylation of Glycine Imines for the Synthesis of Unnatural α-Amino Acids
The asymmetric α-alkylation of glycine Schiff bases is a cornerstone method for the synthesis of enantiomerically enriched unnatural α-amino acids, which are crucial building blocks in drug discovery and development.[1] Cinchonine-derived phase-transfer catalysts have demonstrated exceptional efficacy in this transformation, affording high yields and excellent enantioselectivities.[2][3] Modified cinchonine catalysts, such as those with bulky substituents on the quinuclidine nitrogen, have been shown to significantly enhance stereocontrol.[4][5]
Quantitative Data Summary
| Catalyst | Substrate | Alkylating Agent | Yield (%) | ee (%) | Catalyst Loading (mol%) | Ref. |
| N-Anthracenylmethyl cinchonidinium chloride | N-(Diphenylmethylene)glycine tert-butyl ester | Benzyl bromide | 98 | 96 (R) | 10 | [6] |
| Cinchona-functionalized crown ether-strapped calix[7]arene | N-(Diphenylmethylene) glycine ethyl ester | Benzyl bromide | ~98 | 99.9 | 0.1 | [2] |
| Dual cinchonine quinuclidinium salt with diphenyl ether linker | Imine of glycine ester | Various alkyl halides | 92-99 | 92-99 | 0.01–0.1 | [4] |
| N-Benzimidazolemethyl cinchonine quaternary ammonium salt | N-(Diphenylmethylene) glycine tert-butyl ester | Various alkyl halides | 82-92 | 94-99 | Not Specified | [3] |
Experimental Protocol: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl ester
This protocol is adapted from a representative procedure for the asymmetric alkylation of a glycine imine using a cinchonine-derived phase-transfer catalyst.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
Benzyl bromide
-
Cinchonine-derived phase-transfer catalyst (e.g., N-Anthracenylmethyl cinchonidinium chloride)
-
Toluene
-
50% aqueous potassium hydroxide (KOH) solution
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (0.1 mmol) and the cinchonine-derived catalyst (10 mol%) in toluene (2 mL) at -40 °C, add 50% aqueous KOH solution (0.4 mL).
-
Add benzyl bromide (0.12 mmol) to the reaction mixture.
-
Stir the mixture vigorously at -40 °C for the time specified in the relevant literature (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-alkylated product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[6]
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Novel Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis of α-Amino Acid Derivatives [organic-chemistry.org]
- 4. Counter-rotatable dual cinchona quinuclidinium salts and their phase transfer catalysis in enantioselective alkylation of glycine imines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for Chiral Resolution Using Cinchonine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution by diastereomeric salt formation is a robust and widely utilized technique in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. This method leverages the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. These resulting diastereomers possess distinct physical properties, most notably different solubilities, which allows for their separation through fractional crystallization.
Cinchonine hydrochloride, a readily available and relatively inexpensive chiral resolving agent from the cinchona alkaloid family, is particularly effective for the resolution of racemic carboxylic acids. This document provides a detailed, step-by-step guide to performing chiral resolution using this compound, with a specific focus on the resolution of a racemic profen, a class of non-steroidal anti-inflammatory drugs (NSAIDs).
Principle of Chiral Resolution
The fundamental principle of this technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with different physical properties. A racemic mixture of a carboxylic acid, (±)-Acid, is reacted with a single enantiomer of a chiral base, in this case, (+)-cinchonine hydrochloride. This reaction forms two diastereomeric salts: [(+)-cinchonine H⁺][(-)-Acid⁻] and [(+)-cinchonine H⁺][(+)-Acid⁻]. Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions, one diastereomer will preferentially crystallize out of the solution, allowing for its separation by filtration. The desired enantiomer can then be recovered from the isolated diastereomeric salt.
Experimental Protocol: Chiral Resolution of Racemic Ketoprofen
This protocol is adapted from a procedure for the resolution of a profen using a cinchona alkaloid.
Materials:
-
Racemic Ketoprofen
-
This compound
-
Ethyl Acetate
-
Methanol
-
Diethyl Ether
-
Hydrochloric Acid (1M)
-
Sodium Hydroxide (1M)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Filter paper
-
Standard laboratory glassware (beakers, flasks, separatory funnel, etc.)
-
Heating/stirring plate
-
Ice bath
-
Rotary evaporator
Procedure:
-
Diastereomeric Salt Formation:
-
In a suitable flask, dissolve racemic ketoprofen (e.g., 10.0 g, 1.0 eq) in a mixture of ethyl acetate and methanol. A typical solvent ratio would be approximately 10:1 (v/v) ethyl acetate to methanol.
-
To this solution, add this compound (1.0 - 1.2 eq).
-
Heat the mixture with stirring to a moderate temperature (e.g., 50-60 °C) to ensure complete dissolution of all components.
-
-
Crystallization of the Diastereomeric Salt:
-
Allow the solution to cool slowly to room temperature with continuous, gentle stirring. The less soluble diastereomeric salt should begin to crystallize.
-
To maximize the yield of the crystalline salt, the mixture can be further cooled in an ice bath for several hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated diastereomeric salt by vacuum filtration.
-
Wash the collected crystals with a small amount of cold ethyl acetate, followed by a wash with cold diethyl ether to remove any residual soluble impurities.
-
Dry the isolated diastereomeric salt under vacuum.
-
-
Liberation of the Enriched Enantiomer:
-
Suspend the dried diastereomeric salt in a mixture of water and an organic solvent such as ethyl acetate.
-
Acidify the mixture by adding 1M hydrochloric acid with stirring until the salt completely dissolves and the aqueous layer is acidic (pH 1-2). This will protonate the carboxylic acid and form the hydrochloride salt of the cinchonine.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers.
-
-
Isolation and Purification of the Enriched Enantiomer:
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the enriched enantiomer of ketoprofen.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the resolved product should be determined using a suitable analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC).
-
Data Presentation
The following table summarizes typical quantitative data that can be obtained from a chiral resolution experiment based on the provided protocol.
| Parameter | Value | Notes |
| Initial Racemic Ketoprofen | 10.0 g | Starting material. |
| This compound | ~1.1 eq | Molar equivalent relative to the racemic acid. |
| Yield of Diastereomeric Salt | 4.4 g | Corresponds to a 44% yield of one diastereomer. |
| Enantiomeric Purity of Salt | 86% | Determined by analysis of the liberated enantiomer. |
| Yield of Enriched Enantiomer | ~3.8 g | Calculated from the yield and purity of the salt. |
| Enantiomeric Excess (ee) | 72% | Calculated as [(major enantiomer - minor enantiomer) / (major + minor)] x 100. |
Experimental Workflow Diagram
Caption: Workflow for the chiral resolution of a racemic carboxylic acid using this compound.
Cinchonine Hydrochloride in the Enantioselective Synthesis of Phthalides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of cinchonine hydrochloride and its derivatives in the enantiose-lective synthesis of 3-substituted phthalides. Phthalides are a significant class of compounds in medicinal chemistry and natural products, and their stereoselective synthesis is of paramount importance. Cinchonine, a readily available cinchona alkaloid, has proven to be an effective organocatalyst in achieving high enantioselectivity in these transformations.
Two primary catalytic systems employing cinchonine derivatives have emerged as powerful tools for the asymmetric synthesis of phthalides: a cooperative system with an N-heterocyclic carbene (NHC) and a dual catalysis system with a ruthenium complex. These methodologies offer distinct advantages in terms of substrate scope and reaction conditions.
Cinchonine/N-Heterocyclic Carbene (NHC) Cooperative Catalysis
This method utilizes a cooperative catalytic system where an achiral N-heterocyclic carbene (NHC) and the chiral bifunctional cinchonine work in concert to promote an asymmetric domino oxidation/oxa-Michael addition reaction. This approach is particularly effective for the synthesis of 3-substituted phthalides from 2-alkenylbenzaldehydes. The cinchonine acts as a Brønsted base to generate the NHC and as a chiral bifunctional catalyst to induce enantioselectivity.[1]
Experimental Protocol
General Procedure for the Asymmetric Domino Oxidation/Oxa-Michael Addition:
To a vial containing a magnetic stir bar are added the N-heterocyclic carbene precursor (e.g., 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene, 0.02 mmol, 20 mol%), cinchonine (0.02 mmol, 20 mol%), and the desired 2-alkenylbenzaldehyde (0.1 mmol, 1.0 equiv.). The vial is sealed and the reaction mixture is stirred in a suitable solvent (e.g., toluene, 1.0 mL) at a specified temperature (e.g., room temperature) for a designated time (e.g., 24-48 hours). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 3-substituted phthalide.
Data Presentation: Substrate Scope and Performance
| Entry | 2-Alkenylbenzaldehyde Substrate | Product | Yield (%) | ee (%) |
| 1 | (E)-2-(3-phenylallyl)benzaldehyde | 3-(1-phenylvinyl)isobenzofuran-1(3H)-one | 85 | 92 |
| 2 | (E)-2-(3-(4-methoxyphenyl)allyl)benzaldehyde | 3-(1-(4-methoxyphenyl)vinyl)isobenzofuran-1(3H)-one | 82 | 90 |
| 3 | (E)-2-(3-(4-chlorophenyl)allyl)benzaldehyde | 3-(1-(4-chlorophenyl)vinyl)isobenzofuran-1(3H)-one | 88 | 95 |
| 4 | (E)-2-(3-p-tolylallyl)benzaldehyde | 3-(1-p-tolylvinyl)isobenzofuran-1(3H)-one | 86 | 91 |
| 5 | (E)-2-(but-2-en-1-yl)benzaldehyde | 3-(prop-1-en-2-yl)isobenzofuran-1(3H)-one | 75 | 88 |
Logical Relationship Diagram
Caption: Cinchonine/NHC Cooperative Catalysis Workflow.
Ruthenium/Cinchonine Dual Catalysis
This one-pot method involves a tandem C-H activation/Michael addition cascade for the synthesis of optically active 3-substituted phthalides from benzoic acids and acrylates. The reaction is catalyzed by a dual system consisting of a ruthenium complex, [RuCl2(p-cymene)]2, and cinchonine. This approach offers a straightforward route to chiral phthalides from readily available starting materials.[2]
Experimental Protocol
General Procedure for the Asymmetric Ru/Cinchonine Dual Catalysis:
A mixture of the benzoic acid (0.5 mmol, 1.0 equiv.), the acrylate (1.0 mmol, 2.0 equiv.), [RuCl2(p-cymene)]2 (0.0125 mmol, 2.5 mol%), AgSbF6 (0.05 mmol, 10 mol%), and PivOH (0.1 mmol, 20 mol%) in a suitable solvent (e.g., 1,2-dichloroethane, 2.0 mL) is stirred at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours). After cooling to room temperature, cinchonine (0.1 mmol, 20 mol%) is added, and the reaction mixture is stirred for an additional period (e.g., 24 hours). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 3-substituted phthalide.
Data Presentation: Substrate Scope and Performance
| Entry | Benzoic Acid Substrate | Acrylate Substrate | Product | Yield (%) | ee (%) |
| 1 | Benzoic acid | Methyl acrylate | 3-methylisobenzofuran-1(3H)-one | 92 | 94 |
| 2 | 4-Methoxybenzoic acid | Methyl acrylate | 6-methoxy-3-methylisobenzofuran-1(3H)-one | 88 | 92 |
| 3 | 4-Chlorobenzoic acid | Methyl acrylate | 6-chloro-3-methylisobenzofuran-1(3H)-one | 95 | 96 |
| 4 | Benzoic acid | Ethyl acrylate | 3-ethylisobenzofuran-1(3H)-one | 90 | 93 |
| 5 | Benzoic acid | n-Butyl acrylate | 3-butylisobenzofuran-1(3H)-one | 85 | 90 |
Signaling Pathway Diagram
Caption: Ruthenium/Cinchonine Dual Catalysis Pathway.
Conclusion
The use of this compound and its derivatives provides versatile and efficient catalytic systems for the enantioselective synthesis of 3-substituted phthalides. The choice between the cooperative catalysis with NHC and the dual catalysis with ruthenium depends on the desired substrate scope and starting materials. Both methods offer high yields and excellent enantioselectivities, making them valuable tools for the synthesis of chiral phthalides for applications in drug discovery and development. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
References
- 1. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Ru/Cinchonine Dual Catalysis for the One-Pot Synthesis of Optically Active Phthalides from Benzoic Acids and Acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinchonine Hydrochloride: A Highly Efficient Organocatalyst for the Synthesis of Oxazolidin-2-ones under Mild Conditions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of oxazolidin-2-ones from N-alkyl aziridines and carbon dioxide, utilizing the biocompatible and readily available organocatalyst, cinchonine hydrochloride. This method is distinguished by its mild reaction conditions, operating at room temperature and atmospheric pressure, and offers excellent yields and regioselectivity. The protocol is practical for standard laboratory settings, requiring no specialized equipment.
Introduction
Oxazolidin-2-ones are a pivotal class of heterocyclic compounds with significant applications in medicinal chemistry and drug development, most notably as chiral auxiliaries and as core scaffolds in antibiotics like linezolid. Traditional synthetic routes to these compounds often involve harsh reagents or demanding reaction conditions. The utilization of carbon dioxide as a C1 building block presents a green and atom-economical alternative. This compound, derived from the natural alkaloid cinchonine, has emerged as an effective bifunctional organocatalyst for the cycloaddition of CO₂ to N-alkyl aziridines, promoting the synthesis of oxazolidin-2-ones under exceptionally mild conditions.[1][2][3] This catalyst is attractive due to its biocompatibility, low toxicity, and the stability that allows for its recycling and reuse.[1][2]
Catalytic Performance of this compound
This compound has been demonstrated to be an effective catalyst for the synthesis of a variety of oxazolidin-2-ones from their corresponding N-alkyl aziridines. The reaction proceeds smoothly at ambient temperature and atmospheric CO₂ pressure, typically with a catalyst loading of 10 mol%.[3]
Table 1: Synthesis of Oxazolidin-2-ones using this compound as a Catalyst [2]
| Entry | Substrate (Aziridine) | Product (Oxazolidin-2-one) | Catalyst Loading (mol%) | Temperature (°C) | Pressure (MPa of CO₂) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
| 1 | N-butyl-2-phenylaziridine | 3-butyl-5-phenyl-1,3-oxazolidin-2-one | 10 | 30 | 0.1 | 24 | 88 | 99 | 87 |
| 2 | N-benzyl-2-phenylaziridine | 3-benzyl-5-phenyl-1,3-oxazolidin-2-one | 10 | 30 | 0.1 | 24 | 90 | 99 | 89 |
| 3 | N-octyl-2-phenylaziridine | 3-octyl-5-phenyl-1,3-oxazolidin-2-one | 10 | 30 | 0.1 | 24 | 85 | 99 | 84 |
Experimental Protocols
A. Synthesis of this compound Catalyst
This protocol describes the preparation of the this compound catalyst from (+)-cinchonine.
Materials:
-
(+)-Cinchonine
-
Hydrochloric acid (37% aqueous solution)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve (+)-cinchonine (0.25 g, 8.5 x 10⁻⁴ mol) in THF (85 mL) in a round-bottom flask with stirring.
-
In a separate vial, dilute a 37% aqueous solution of HCl (0.092 mL, 1.1 x 10⁻³ mol) with THF (1.0 mL).
-
Add the diluted HCl solution dropwise to the stirring solution of (+)-cinchonine.
-
A white precipitate will form upon addition.
-
Continue stirring for 30 minutes at room temperature.
-
Collect the white solid by filtration, wash with THF, and dry under vacuum to yield this compound.
B. General Procedure for the Catalytic Synthesis of Oxazolidin-2-ones
This protocol outlines the general method for the cycloaddition of CO₂ to N-alkyl aziridines.
Materials:
-
N-alkyl aziridine substrate
-
This compound catalyst
-
Isopropanol (or other suitable solvent)
-
Carbon dioxide (balloon or cylinder)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask, add the N-alkyl aziridine (1.0 mmol), this compound (0.1 mmol, 10 mol%), and the chosen solvent (e.g., isopropanol, 0.5 mL).
-
Seal the flask and purge with carbon dioxide.
-
Maintain a positive pressure of carbon dioxide using a balloon or by connecting to a cylinder with a regulator set to atmospheric pressure (0.1 MPa).
-
Stir the reaction mixture at 30 °C for 24 hours.
-
Upon completion, vent the CO₂ and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Reaction Mechanism and Workflow
The catalytic cycle, as proposed, involves a bifunctional activation mechanism where the this compound catalyst interacts with both the aziridine and carbon dioxide.
References
- 1. researchgate.net [researchgate.net]
- 2. A Biocompatible Cinchonine-Based Catalyst for the CO2 Valorization into Oxazolidin-2-ones Under Ambient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Biocompatible Cinchonine‐Based Catalyst for the CO2 Valorization into Oxazolidin‐2‐ones Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ru/Cinchonine Dual Catalysis Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting Ru/cinchonine dual catalysis reactions, a powerful method for the asymmetric synthesis of complex organic molecules. The following sections outline the experimental setup, specific protocols for the synthesis of optically active phthalides, and quantitative data to guide your research and development efforts.
Introduction to Ru/Cinchonine Dual Catalysis
Ruthenium/cinchonine dual catalysis leverages the unique reactivity of a ruthenium catalyst for C-H activation in tandem with the stereocontrolling properties of a chiral cinchona alkaloid, such as cinchonine. This synergistic approach enables the direct and enantioselective synthesis of valuable chiral compounds from readily available starting materials. One notable application is the one-pot synthesis of optically active phthalides from benzoic acids and acrylates, which proceeds via a cascade C-H activation and Michael addition sequence.[1][2] This methodology offers a more efficient and cost-effective alternative to traditional multi-step synthetic routes.[1][2]
Experimental Workflow and Mechanism
The general workflow for a Ru/cinchonine dual-catalyzed reaction involves the careful setup of a one-pot reaction where both catalytic cycles operate concurrently. The proposed mechanism for the synthesis of optically active phthalides is initiated by a ruthenium-catalyzed C-H olefination of a benzoic acid derivative. The resulting intermediate then enters a second catalytic cycle, where cinchonine catalyzes an enantioselective intramolecular oxa-Michael addition to furnish the final enantioenriched phthalide product.[3]
Caption: General experimental workflow for Ru/cinchonine dual catalysis.
The stereoselectivity of the reaction is attributed to the formation of a key transition state where the cinchonine catalyst interacts with the carboxylate group.[3] The quinuclidine nitrogen of cinchonine deprotonates the carboxylic acid to form an ion-pair, while the hydroxyl group of cinchonine activates the alkene via hydrogen bonding. This arrangement facilitates the nucleophilic attack of the carboxylate on a specific face of the alkene, leading to the preferential formation of one enantiomer.[3]
Caption: Simplified representation of the dual catalytic cycles.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of optically active phthalides as reported by Dethe and co-workers.[3]
Materials:
-
Benzoic acid derivative (1.0 equiv)
-
Acrylate (2.0 equiv)
-
[RuCl₂(p-cym)]₂ (5 mol %)
-
Cinchonine (20 mol %)
-
K₂CO₃ (2.0 equiv)
-
Piv-OH (20 mol %)
-
Toluene (solvent)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the benzoic acid derivative (0.5 mmol, 1.0 equiv), [RuCl₂(p-cym)]₂ (0.025 mmol, 5 mol %), cinchonine (0.1 mmol, 20 mol %), K₂CO₃ (1.0 mmol, 2.0 equiv), and Piv-OH (0.1 mmol, 20 mol %).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (2.0 mL) and the acrylate (1.0 mmol, 2.0 equiv) to the reaction mixture under the inert atmosphere.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for the specified time (typically 12-24 hours).
-
Upon completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.
Quantitative Data Summary
The following table summarizes the results for the synthesis of various C-3 substituted phthalides using the Ru/cinchonine dual catalysis protocol.
| Entry | Benzoic Acid Derivative | Acrylate | Product | Yield (%) | ee (%) |
| 1 | Benzoic acid | Methyl acrylate | 3-Methylphthalide | 85 | 90 |
| 2 | 2-Methylbenzoic acid | Methyl acrylate | 7-Methyl-3-methylphthalide | 82 | 88 |
| 3 | 4-Methoxybenzoic acid | Ethyl acrylate | 6-Methoxy-3-ethylphthalide | 92 | 94 |
| 4 | 4-Chlorobenzoic acid | n-Butyl acrylate | 6-Chloro-3-butylphthalide | 78 | 91 |
| 5 | 3-Fluorobenzoic acid | Methyl acrylate | 5-Fluoro-3-methylphthalide | 80 | 85 |
Data presented is representative and may vary based on specific reaction conditions and substrate purity.
Analytical Methods
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: Hexane/Ethyl Acetate (gradient may be required)
-
Visualization: UV light (254 nm) and/or staining with a suitable reagent (e.g., potassium permanganate).
Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A suitable gradient of hexane and ethyl acetate is typically used for elution.
High-Performance Liquid Chromatography (HPLC):
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H, AD-H, or equivalent).
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for baseline separation of the enantiomers.
-
Detection: UV detector at an appropriate wavelength (e.g., 254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded to confirm the structure of the product.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ruthenium catalysts and organic solvents are hazardous. Consult the Safety Data Sheets (SDS) for each chemical before use.
-
Reactions at elevated temperatures should be conducted with caution behind a blast shield.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Verify the purity of the starting materials.
-
Optimize reaction time and temperature.
-
-
Low Enantioselectivity:
-
Incomplete Reaction:
-
Check the activity of the ruthenium catalyst.
-
Increase the reaction time or temperature.
-
By following these detailed protocols and application notes, researchers can effectively implement Ru/cinchonine dual catalysis for the efficient and stereoselective synthesis of valuable chiral molecules.
References
Application Notes and Protocols for Asymmetric C-H Activation/Cyclization Using Cinchonine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of cinchonine and its hydrochloride salt in asymmetric C-H activation and cyclization reactions. This powerful catalytic system offers an efficient pathway to chiral molecules, which are of significant interest in medicinal chemistry and materials science.
Introduction
Cinchona alkaloids, including cinchonine, have emerged as privileged chiral scaffolds in asymmetric catalysis. Their unique stereochemical arrangement allows for excellent enantiocontrol in a variety of chemical transformations. The application of cinchonine and its derivatives in concert with transition metals, particularly ruthenium, has enabled novel synthetic strategies involving C-H activation. This approach allows for the direct functionalization of otherwise inert C-H bonds, leading to the construction of complex molecular architectures with high atom economy.
One notable application is the asymmetric synthesis of C-3 substituted phthalides through a tandem C-H activation/Michael addition cascade. This reaction utilizes a dual catalytic system of a ruthenium complex and cinchonine to achieve high yields and enantioselectivities.[1] While many protocols utilize cinchonine, the hydrochloride salt can often be used interchangeably or generated in situ, as the protonated form of the alkaloid is frequently the active catalytic species in bifunctional catalysis, where it can act as a hydrogen bond donor.
Key Applications and Advantages
-
High Enantioselectivity: Cinchonine-based catalysts provide a chiral pocket that effectively directs the stereochemical outcome of the reaction, leading to high enantiomeric excess (ee).
-
Broad Substrate Scope: This methodology is applicable to a range of substrates, allowing for the synthesis of a diverse library of chiral compounds.
-
Operational Simplicity: The reactions can often be performed under mild conditions with commercially available and relatively inexpensive catalysts.
-
Atom Economy: C-H activation pathways avoid the need for pre-functionalized starting materials, reducing synthetic steps and waste.
Data Presentation
The following tables summarize the quantitative data for the asymmetric synthesis of phthalides via a Ru/Cinchonine dual-catalyzed C-H activation/Michael addition cascade.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | [RuCl₂(p-cym)]₂ (2.5) | Cinchonine (10) | AgSbF₆ (20) | t-AmylOH | 100 | 24 | 85 | 92 |
| 2 | [RuCl₂(p-cym)]₂ (2.5) | Cinchonine (5) | AgSbF₆ (20) | t-AmylOH | 100 | 24 | 78 | 88 |
| 3 | [RuCl₂(p-cym)]₂ (2.5) | Cinchonine (10) | AgSbF₆ (10) | t-AmylOH | 100 | 24 | 82 | 91 |
| 4 | [RuCl₂(p-cym)]₂ (2.5) | Cinchonine (10) | AgSbF₆ (20) | DCE | 100 | 24 | 65 | 75 |
| 5 | [RuCl₂(p-cym)]₂ (2.5) | Cinchonine (10) | AgSbF₆ (20) | t-AmylOH | 80 | 48 | 75 | 93 |
Data adapted from a representative system for optimization.
Table 2: Substrate Scope for the Asymmetric Synthesis of Phthalides
| Entry | Benzoic Acid Derivative | Acrylate | Product | Yield (%) | ee (%) |
| 1 | Benzoic acid | Methyl acrylate | 3-Methylphthalide | 90 | 94 |
| 2 | 4-Methylbenzoic acid | Methyl acrylate | 5-Methyl-3-methylphthalide | 88 | 95 |
| 3 | 4-Methoxybenzoic acid | Methyl acrylate | 5-Methoxy-3-methylphthalide | 85 | 92 |
| 4 | 4-Chlorobenzoic acid | Methyl acrylate | 5-Chloro-3-methylphthalide | 82 | 91 |
| 5 | Benzoic acid | Ethyl acrylate | 3-Ethylphthalide | 87 | 93 |
| 6 | Benzoic acid | n-Butyl acrylate | 3-n-Butylphthalide | 84 | 90 |
This table presents a selection of substrates to demonstrate the versatility of the method.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Ru/Cinchonine-Catalyzed C-H Activation/Annulation
This protocol is based on the synthesis of optically active phthalides from benzoic acids and acrylates.
Materials:
-
[RuCl₂(p-cym)]₂
-
Cinchonine (or Cinchonine Hydrochloride)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Substituted benzoic acid
-
Acrylate
-
t-Amyl alcohol (or other suitable solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the substituted benzoic acid (0.5 mmol, 1.0 equiv), [RuCl₂(p-cym)]₂ (7.7 mg, 0.0125 mmol, 2.5 mol%), cinchonine (14.7 mg, 0.05 mmol, 10 mol%), and AgSbF₆ (34.3 mg, 0.1 mmol, 20 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add t-amyl alcohol (1.0 mL) and the acrylate (1.5 mmol, 3.0 equiv) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral phthalide.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Visualizations
Diagram 1: Proposed Catalytic Cycle
Caption: Proposed dual catalytic cycle for the Ru/Cinchonine system.
Diagram 2: Experimental Workflow
Caption: Experimental workflow for the synthesis of chiral phthalides.
Diagram 3: Logical Relationship of Components
Caption: Logical relationship of reaction components.
References
Application Notes and Protocols for Cinchonine Hydrochloride as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonine hydrochloride is the hydrochloride salt of cinchonine, a natural alkaloid found in the bark of Cinchona trees.[1][2] It serves as a crucial reference standard in analytical chemistry for the identification, purity control, and assay of pharmaceutical compounds. Its well-characterized properties and stable nature make it a reliable benchmark for various analytical techniques.[3] These application notes provide comprehensive information and protocols for the effective use of this compound as a reference standard in a laboratory setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (8R,9S)-Cinchonan-9-ol hydrochloride | [4] |
| CAS Number | 5949-11-1 | [3] |
| Molecular Formula | C₁₉H₂₂N₂O · HCl | [3] |
| Molecular Weight | 330.85 g/mol | [3] |
| Appearance | White or almost white, crystalline powder or fine, colorless needles. | [4] |
| Melting Point | Approximately 250-255°C | [4] |
| Purity (Assay) | Typically ≥97.5% (HPLC) |
Quantitative Data
The quality and reliability of a reference standard are defined by its purity, impurity profile, solubility, and stability.
Purity and Impurity Profile
This compound reference standards are highly purified. The primary impurity is often dihydrocinchonine. A detailed impurity profile is typically provided in the Certificate of Analysis (CoA) from the supplier.
Table 2: Typical Purity and Impurity Profile of this compound Reference Standard
| Test | Specification | Typical Value |
| Assay (HPLC) | ≥ 97.5% | 99.71% |
| Dihydrocinchonine | Report Value | < 0.5% |
| Other Impurities | Report Value | < 0.1% each |
| Loss on Drying | ≤ 1.0% | < 0.5% |
| Residue on Ignition | ≤ 0.1% | < 0.1% |
Note: Specific values are lot-dependent and should be obtained from the Certificate of Analysis provided by the supplier.
Solubility
The solubility of this compound is a critical parameter for the preparation of standard solutions for analysis.
Table 3: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [5] |
| Ethanol | Soluble | [4][5] |
| Methanol | Soluble | [4] |
| Chloroform | Slightly soluble | [5] |
| DMSO | Soluble | [6] |
Quantitative solubility data (e.g., in mg/mL) can vary with temperature and the specific form of the hydrochloride salt (e.g., hydrate). It is recommended to experimentally determine the solubility for specific applications.
Stability
This compound is generally stable under recommended storage conditions.[1] However, forced degradation studies indicate susceptibility to oxidative conditions.[1]
Table 4: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Observation | Reference |
| Acidic (0.1 N HCl) | Stable | [1] |
| Alkaline (0.1 N NaOH) | Stable | [1] |
| Oxidative (3% H₂O₂) | Degradation observed, formation of unknown degradation products. | [1] |
| Thermal (60°C) | Stable | [1] |
| Photolytic (UV light) | Stable | [1] |
Experimental Protocols
Detailed and validated protocols are essential for accurate and reproducible analytical results.
Protocol for Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method for the determination of the purity of this compound and its separation from potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: Inertsil ODS 3V (150 x 4.6 mm, 5 µm) or equivalent C18 column.[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in a 20:80 (v/v) mixture of water and acetonitrile.[1]
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-21 min: Linear gradient to 95% A, 5% B
-
21-25 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm[7]
-
Injection Volume: 10 µL
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound Reference Standard.
-
Dissolve in and dilute to 100.0 mL with a mixture of methanol and water (50:50 v/v) to obtain a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the same diluent to prepare working standard solutions of appropriate concentrations (e.g., 10 µg/mL).
Sample Solution Preparation:
-
Prepare the sample solution of the test article at a similar concentration to the working standard solution using the same diluent.
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the working standard solution six times to check for system suitability (e.g., RSD of peak area ≤ 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.
Protocol for Quantitative Determination by UV-Visible Spectrophotometry
This protocol describes the quantitative determination of this compound using UV-Visible spectrophotometry.
Instrumentation and Conditions:
-
Spectrophotometer: A calibrated UV-Visible spectrophotometer.
-
Solvent: 0.1 M Sulfuric Acid.[8]
-
Wavelength of Maximum Absorbance (λmax): Approximately 350 nm.[8][9]
Standard Solution Preparation (Calibration Curve):
-
Prepare a stock solution of this compound Reference Standard (e.g., 100 µg/mL) in 0.1 M Sulfuric Acid.
-
From the stock solution, prepare a series of at least five standard solutions of decreasing concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) by serial dilution with 0.1 M Sulfuric Acid.
Sample Solution Preparation:
-
Prepare a solution of the test article in 0.1 M Sulfuric Acid, ensuring the final concentration falls within the range of the calibration curve.
Procedure:
-
Set the spectrophotometer to zero with the 0.1 M Sulfuric Acid blank.
-
Measure the absorbance of each standard solution at the λmax (approximately 350 nm).
-
Plot a calibration curve of absorbance versus concentration. The curve should exhibit a correlation coefficient (r²) of ≥ 0.999.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Mandatory Visualizations
Workflow for Using this compound as a Reference Standard
The following diagram illustrates the logical workflow for the procurement, qualification, and use of this compound as a reference standard in a regulated laboratory environment.
Caption: Workflow for this compound Reference Standard Management.
Analytical Testing Workflow using this compound Reference Standard
This diagram outlines the process of using the qualified this compound reference standard for the analysis of a test sample.
Caption: Analytical Testing Workflow with this compound.
Conclusion
This compound is a valuable and reliable reference standard for analytical applications in the pharmaceutical industry. Adherence to proper handling, storage, and the use of validated analytical protocols, such as those provided in these application notes, is essential for obtaining accurate and reproducible results. For regulatory compliance, it is imperative to always refer to the specific Certificate of Analysis provided with the reference standard lot in use.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 5949-11-1 | this compound [phytopurify.com]
- 3. This compound, 99% | 312695-48-0 / 5949-11-1 | www.ottokemi.com [ottokemi.com]
- 4. Cinchonine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]
- 5. Cinchonine [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Application of Cinchonine Hydrochloride-Based Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cinchona alkaloids, including cinchonine, are privileged chiral scaffolds extensively used in asymmetric catalysis. Their unique stereochemical architecture allows for the synthesis of highly effective organocatalysts for a variety of enantioselective transformations. Cinchonine hydrochloride, a simple acid salt of the natural alkaloid, serves both as a direct catalyst in certain reactions and as a key precursor for the synthesis of more complex, modified catalysts. These catalysts are instrumental in producing enantiomerically enriched compounds, which are crucial in the pharmaceutical and fine chemical industries.
This document provides detailed protocols for the synthesis of this compound and its application in asymmetric catalysis. It also outlines the conceptual pathways to derive more advanced catalysts and summarizes their performance in key chemical reactions.
Synthesis of this compound Catalyst
The preparation of this compound is a straightforward acid-base reaction, yielding a stable, storable catalyst precursor. The protocol below is based on an efficient and high-yielding procedure.[1]
Experimental Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from (+)-cinchonine.
Materials:
-
(+)-Cinchonine
-
Hydrochloric acid (HCl), 37% aqueous solution
-
Tetrahydrofuran (THF)
-
Deionized water
-
Stir plate and magnetic stir bar
-
Dropping funnel
-
Filtration apparatus (Büchner funnel, filter paper, flask)
-
Drying oven or vacuum desiccator
Procedure:
-
In a suitable flask, dissolve (+)-cinchonine (e.g., 0.25 g, 0.85 mmol) in THF (85 mL). Stir the solution at room temperature until all solids are dissolved.
-
In a separate container, dilute a 37% aqueous solution of HCl (e.g., 0.092 mL, 1.1 mmol) with THF (1.0 mL).
-
Add the diluted HCl solution dropwise to the stirring cinchonine solution.
-
A white precipitate will form upon addition. Continue stirring for an additional 30 minutes at room temperature after the addition is complete.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold THF to remove any unreacted starting material.
-
Dry the product under vacuum or in a low-temperature oven to yield this compound.
Expected Outcome: The product is typically obtained as a white solid with a yield exceeding 90%.[1] The catalyst can be stored for extended periods under ambient conditions.
Synthesis Workflow
The following diagram illustrates the straightforward workflow for the preparation of the this compound catalyst.
Caption: Workflow for this compound synthesis.
Derivatization of Cinchonine Scaffold
While this compound itself is catalytically active, many high-performance catalysts are derivatives where the cinchonine scaffold is modified to include other functional groups like thioureas, squaramides, or quaternary ammonium salts for phase-transfer catalysis.[2][3][4] this compound can be neutralized to free-base cinchonine, which is then used as the starting material for these derivatives.
The diagram below illustrates the logical relationship for creating advanced cinchonine-based catalysts.
Caption: Derivatization pathways for advanced catalysts.
Applications in Asymmetric Catalysis
This compound and its derivatives are effective catalysts for a range of asymmetric reactions, including cycloadditions, Michael additions, and aldol reactions.[1][2][5]
Application Example 1: CO2 Cycloaddition to Aziridines
This compound has been demonstrated as a biocompatible, metal-free catalyst for the synthesis of N-alkyl oxazolidin-2-ones via the cycloaddition of CO₂ to aziridines under mild conditions.[1]
Experimental Protocol 2: Catalytic Cycloaddition of CO₂ to an Aziridine
Objective: To synthesize an oxazolidin-2-one from an N-alkyl aziridine and carbon dioxide using this compound as the catalyst.
Materials:
-
N-alkyl aziridine (e.g., 1-butyl-2-phenylaziridine)
-
This compound (catalyst)
-
Carbon dioxide (CO₂) gas balloon (atmospheric pressure)
-
Anhydrous solvent (as required)
-
Reaction vessel (e.g., Schlenk flask) with stir bar
Procedure:
-
To a reaction vessel, add the N-alkyl aziridine and the this compound catalyst (typically 10 mol%).
-
Evacuate the vessel and backfill with CO₂ from a balloon.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for the required time (e.g., 24-48 hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, vent the excess CO₂.
-
Purify the product using standard laboratory techniques such as column chromatography.
Application Example 2: Michael Addition Reactions
Cinchonine derivatives, particularly those incorporating thiourea or squaramide moieties, are highly effective in catalyzing the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds.[2][6][7]
Experimental Protocol 3: General Procedure for Asymmetric Michael Addition
Objective: To perform an enantioselective Michael addition using a cinchonine-derived catalyst.
Materials:
-
Michael donor (e.g., a 1,3-dicarbonyl compound, nitroalkane)
-
Michael acceptor (e.g., a nitroolefin, enone)
-
Cinchonine-derived catalyst (e.g., cinchonine-squaramide, 1-10 mol%)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Reaction vessel with stir bar
Procedure:
-
In a dry reaction vessel, dissolve the cinchonine-derived catalyst in the chosen solvent.
-
Add the Michael donor to the catalyst solution and stir for a few minutes at the desired reaction temperature (e.g., room temperature to -20 °C).
-
Add the Michael acceptor to the reaction mixture.
-
Stir the reaction until completion, monitoring by TLC or other appropriate methods.
-
Quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched Michael adduct.
Catalytic Experiment Workflow
Caption: General workflow for a catalytic experiment.
Performance Data
The following tables summarize representative quantitative data for reactions catalyzed by this compound and its derivatives, as reported in the literature.
Table 1: Performance of this compound in CO₂ Cycloaddition [1]
| Substrate (Aziridine) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1-butyl-2-phenylaziridine | 10 | 30 | 48 | 85 |
| 1-benzyl-2-phenylaziridine | 10 | 30 | 48 | 80 |
Table 2: Performance of Cinchonine Derivatives in Michael Addition Reactions [2][7][8]
| Michael Donor | Michael Acceptor | Catalyst Type | Loading (mol%) | Yield (%) | ee (%) |
| Nitroalkane | Cyclic Enone | 9-epi-aminoquinine | 10 | Good | 91-99 |
| 1,3-Dicarbonyl | 2-Enoylpyridine | Cinchonine-urea | 10 | Excellent | High |
| Acetylacetone | Nitrostyrene | Immobilized Cinchonine-Squaramide | 1.6 | >99 | 97 |
| 3-Aryl-N-Boc-oxindole | Vinyl Bisphosphonate | Cinchonidine-thiourea | 10 | 82-95 | 88-94 |
Table 3: Performance of Cinchonine Derivatives in Aldol Reactions [5][9][10]
| Aldehyde | Ketone | Catalyst Type | Loading (mol%) | Yield (%) | ee (%) |
| Benzaldehyde | Cyclohexanone | (9R)-Cinchonan-9-amine | 10 | 95 | 99 |
| p-Nitrobenzaldehyde | Cyclohexanone | Chitosan-supported Cinchonine | 10 | 91 | 93 |
| Aliphatic Aldehydes | Azlactones | Cinchona-based | N/A | High | High |
References
- 1. A Biocompatible Cinchonine‐Based Catalyst for the CO2 Valorization into Oxazolidin‐2‐ones Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Michael Addition catalyzed by Cinchonine Base - Buchler GmbH [buchler-gmbh.com]
- 7. Immobilization of Functionalized epi-Cinchonine Organocatalysts on Controlled Porous Glass-Beads : Applications in Batch and Continuous Flow [ri.diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. Aldol reaction catalyzed by Cinchonine Derivative - Buchler GmbH [buchler-gmbh.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for cinchonine hydrochloride catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for cinchonine hydrochloride catalysis.
Troubleshooting Guides
This section addresses common issues encountered during experiments using this compound as a catalyst.
Issue 1: Low Enantioselectivity
Q: My reaction is proceeding with high yield, but the enantiomeric excess (ee) is low. What are the possible causes and solutions?
A: Low enantioselectivity is a common challenge in asymmetric catalysis. Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Catalyst Purity and Integrity: Ensure the this compound catalyst is of high purity and has not degraded. Impurities or degradation products can interfere with the catalytic cycle and reduce enantioselectivity. It is recommended to use freshly sourced or properly stored catalyst. This compound should be stored in a tightly sealed, light-resistant container at a controlled room temperature (15–25 °C), away from strong acids, oxidizing agents, and moisture to prevent degradation.[1]
-
Solvent Effects: The choice of solvent can significantly impact enantioselectivity. Nonpolar solvents often provide better enantioselectivity compared to polar solvents in certain Cinchona alkaloid-catalyzed reactions.[2] It is advisable to screen a range of solvents with varying polarities. For instance, in the Michael addition of malonate esters to nitroolefins, solvents like toluene have been shown to be effective.[3]
-
Temperature Optimization: Reaction temperature is a critical parameter. Lowering the temperature can often enhance enantioselectivity by favoring the transition state leading to the major enantiomer. For example, in some aldol reactions, decreasing the temperature to 0 °C or even -25 °C has been shown to improve enantiomeric excess.[4]
-
Catalyst Loading: The amount of catalyst can influence the outcome. While a higher catalyst loading might increase the reaction rate, it does not always lead to better enantioselectivity. It is recommended to optimize the catalyst loading, typically starting from 5-10 mol%.
-
Substrate and Reagent Quality: Ensure that the substrates and reagents are pure. Impurities can sometimes act as competing catalysts or inhibitors, leading to a decrease in enantioselectivity.
-
Moisture and Air Sensitivity: Some reactions catalyzed by Cinchona alkaloids are sensitive to moisture and air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can sometimes improve enantioselectivity.
Issue 2: Poor or Low Yield
Q: My reaction is not proceeding to completion, resulting in a low yield of the desired product. How can I improve the conversion?
A: Low conversion and poor yields can be attributed to several factors. Here are some troubleshooting strategies:
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[5]
-
Temperature: Increasing the reaction temperature can enhance the reaction rate and improve yield. However, be mindful that higher temperatures can sometimes negatively impact enantioselectivity. A careful balance needs to be struck.
-
Catalyst Activity: The catalyst may be inactive or have low activity. As mentioned earlier, ensure the catalyst is pure and has been stored correctly. In some cases, using a freshly prepared batch of catalyst can be beneficial.
-
Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions. Try incrementally increasing the catalyst loading (e.g., from 5 mol% to 10 mol% or 15 mol%) to see if it improves the yield.
-
Substrate Reactivity: The substrate itself might be unreactive under the current conditions. For some less reactive substrates, longer reaction times or higher temperatures might be necessary.[6]
-
Presence of Inhibitors: Impurities in the starting materials or solvent can inhibit the catalyst. Purifying the substrates and using high-purity, dry solvents is crucial.
Issue 3: Poor Diastereoselectivity in Aldol Reactions
Q: I am performing an asymmetric aldol reaction, and while the enantioselectivity is acceptable, the diastereoselectivity (dr) is poor. How can I improve it?
A: Achieving high diastereoselectivity in aldol reactions is often a challenge. The following factors can influence the diastereomeric ratio:
-
Catalyst Structure: The structure of the Cinchona alkaloid derivative can have a significant impact on diastereoselectivity. Modifications at the C9 position, for instance, with urea or thiourea functionalities, have been shown to influence the stereochemical outcome.[7]
-
Reaction Temperature: Temperature can play a crucial role in controlling diastereoselectivity. A systematic study of the reaction at different temperatures is recommended to find the optimal conditions.
-
Solvent: The solvent can influence the transition state geometry and, consequently, the diastereoselectivity. Screening a variety of solvents is advisable.
-
Substrate Structure: The steric and electronic properties of both the aldehyde and the ketone can affect the diastereoselectivity. In some cases, modifying the substrate structure, if possible, can lead to improved results.
-
Additives: The use of additives, such as Brønsted or Lewis acids, in conjunction with the Cinchona alkaloid catalyst can sometimes enhance diastereoselectivity by promoting a more ordered transition state.
Frequently Asked Questions (FAQs)
Q1: How do I prepare this compound?
A1: this compound can be prepared by dissolving (+) -cinchonine in a suitable solvent like THF and then adding a solution of hydrochloric acid (e.g., 37% in water) diluted with the same solvent. The this compound will precipitate as a white solid and can be collected by filtration, washed, and dried.[6]
Q2: What is the typical catalyst loading for a this compound-catalyzed reaction?
A2: The optimal catalyst loading can vary depending on the specific reaction. However, a good starting point is typically between 5 mol% and 15 mol%. It is always recommended to screen different catalyst loadings to find the optimal concentration for your specific transformation.
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[5] These techniques will allow you to track the consumption of starting materials and the formation of the product over time.
Q4: Can I recover and reuse the this compound catalyst?
A4: Yes, this compound is often recoverable and can be reused. A general procedure for recovery involves treating the reaction mixture with an aqueous acid solution to protonate the catalyst and extract it into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) to precipitate the cinchonine base, which can be filtered, washed, and dried. The recovered cinchonine can then be converted back to the hydrochloride salt for reuse.[6]
Q5: What are the safety precautions I should take when working with this compound?
A5: this compound is a chemical that should be handled with care. It is advisable to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhaling the dust or allowing it to come into contact with your skin or eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[8][9]
Data Presentation
Table 1: Effect of Catalyst Loading on the Cycloaddition of CO2 to 1-butyl-2-phenylaziridine Catalyzed by this compound
| Entry | Catalyst Loading (mol%) | Conversion (%) | Selectivity (%) |
| 1 | 5 | 25 | 60 |
| 2 | 10 | 50 | 74 |
| 3 | 15 | 75 | 70 |
Reaction conditions: 30 °C, 0.1 MPa CO2, 16 h.
Table 2: Optimization of Solvent for a Cinchonine-Derivative Catalyzed Michael Addition
| Entry | Solvent | Time (h) | Conversion (%) | ee (%) |
| 1 | Toluene | 48 | >95 | 87 |
| 2 | Dichloromethane | 48 | >95 | 81 |
| 3 | THF | 48 | >95 | 75 |
| 4 | Diethyl ether | 48 | 90 | 83 |
| 5 | Acetonitrile | 48 | 65 | 68 |
Reaction conditions: Dimethyl malonate and β-nitrostyrene, room temperature.[3]
Table 3: Influence of Temperature on a Cinchonine-Derivative Catalyzed Aldol Reaction
| Entry | Temperature (°C) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) |
| 1 | Room Temp | 24 | 95 | 90:10 | 92 |
| 2 | 0 | 48 | 92 | 92:8 | 95 |
| 3 | -20 | 72 | 85 | 95:5 | 97 |
| 4 | -40 | 96 | 70 | >95:5 | 98 |
Reaction conditions: Aldehyde and ketone with a cinchonine-derived primary amine catalyst.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition of Dimethyl Malonate to β-Nitrostyrene
-
To a stirred solution of β-nitrostyrene (1.0 mmol) in the chosen solvent (2 mL) at the desired temperature, add dimethyl malonate (1.2 mmol).
-
Add the this compound catalyst (0.05 - 0.1 mmol, 5-10 mol%).
-
Stir the reaction mixture vigorously at the same temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: General Procedure for Asymmetric Aldol Reaction
-
To a solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL) at the specified temperature, add the ketone (2.0 mmol).
-
Add the cinchonine-derived catalyst (e.g., a primary amine derivative, 0.1 mmol, 10 mol%).
-
If required, add any co-catalyst or additive at this stage.
-
Stir the reaction mixture at the same temperature for the specified time.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench it with a suitable reagent (e.g., saturated aqueous NH4Cl).
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[8]
Visualizations
Caption: General experimental workflow for this compound catalysis.
Caption: Troubleshooting decision tree for common catalysis issues.
References
- 1. Page loading... [guidechem.com]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. carlroth.com [carlroth.com]
- 9. chemicalbook.com [chemicalbook.com]
improving enantioselectivity of cinchonine hydrochloride catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enantioselectivity of reactions catalyzed by cinchonine hydrochloride.
Troubleshooting Guide
Issue 1: Low Enantioselectivity (% ee)
Low enantiomeric excess is a common challenge in asymmetric catalysis. The following steps provide a systematic approach to troubleshoot and improve the enantioselectivity of your reaction.
Troubleshooting Workflow
Caption: A troubleshooting workflow for improving enantioselectivity.
Detailed Troubleshooting Steps:
Q1: My reaction is showing poor enantioselectivity. What is the first thing I should check?
A1: The first step is to verify the purity of all your reagents, including the this compound catalyst, substrates, and solvents. Impurities can interfere with the catalyst-substrate interaction, leading to a decrease in enantioselectivity. Ensure that the catalyst has not degraded, especially if it has been stored for a long time.
Q2: How can I modify the this compound catalyst to improve enantioselectivity?
A2: Modifying the structure of the cinchonine catalyst is a powerful strategy to enhance enantioselectivity.[1] Consider the following modifications:
-
C9-OH Group: The hydroxyl group at the C9 position is crucial for the catalyst's activity and selectivity. You can try protecting this group with different substituents to alter the steric and electronic environment around the active site.[1]
-
Quinuclidine Nitrogen: Quaternization of the quinuclidine nitrogen with various alkyl or aryl halides can significantly impact enantioselectivity.[1] Larger substituents on the nitrogen can create a more defined chiral pocket, leading to better stereochemical control.[1]
-
C2' Position: Modifications at the C-2' position of the quinoline ring can also influence the catalytic performance.[2]
-
Urea/Thiourea/Squaramide Derivatives: Introducing urea, thiourea, or squaramide moieties to the cinchonine backbone can create bifunctional catalysts capable of dual activation of the nucleophile and electrophile, often leading to significant improvements in enantioselectivity.[3][4]
Q3: What reaction parameters should I focus on optimizing?
A3: Systematic optimization of reaction conditions is critical. Key parameters to investigate include:
-
Solvent: The polarity and coordinating ability of the solvent can have a profound effect on the transition state geometry and, consequently, the enantioselectivity. Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether).[5]
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by reducing the thermal energy of the system and favoring the more ordered, diastereomeric transition state that leads to the major enantiomer.
-
Concentration: The concentration of the reactants can influence the reaction kinetics and catalyst aggregation state, which may affect enantioselectivity.
-
Additives: The addition of acidic or basic co-catalysts can sometimes improve the reaction rate and enantioselectivity. For instance, the use of a strong acid like trifluoroacetic acid (TFA) has been reported to have an effect.[2]
Q4: Can the substrate structure affect the enantioselectivity?
A4: Absolutely. The structure of the substrate plays a critical role in the enantio-differentiation process.[2] The steric and electronic properties of the substituents on your substrate can influence how it interacts with the chiral catalyst. If possible, consider modifying the substrate by introducing different protecting groups or substituents to enhance the facial bias during the reaction.
Frequently Asked Questions (FAQs)
Q5: What is the general mechanism by which cinchonine catalysts induce enantioselectivity?
A5: Cinchona alkaloid catalysts typically operate through a general base catalysis mechanism. The quinuclidine nitrogen acts as a Brønsted base to deprotonate the nucleophile, while the C9-hydroxyl group can act as a hydrogen bond donor to activate the electrophile and orient it within the chiral pocket of the catalyst. This dual activation and steric hindrance provided by the catalyst's rigid framework forces the reaction to proceed through a specific, lower-energy transition state, leading to the preferential formation of one enantiomer.
Catalyst-Substrate Interaction Model
References
strategies for cinchonine hydrochloride catalyst recovery and recycling
Technical Support Center: Cinchonine Hydrochloride Catalyst
Welcome to the technical support center for this compound catalyst recovery and recycling. This resource provides researchers, scientists, and drug development professionals with practical guidance, troubleshooting tips, and detailed protocols to efficiently recover and reuse your catalyst, promoting sustainable and cost-effective research.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for recovering this compound from a reaction mixture?
A1: There are two main strategies for catalyst recovery:
-
Homogeneous Recovery (Precipitation): The catalyst is recovered from the reaction crude by liquid-liquid extraction followed by pH-induced precipitation. The this compound is converted to its free base form, (+)-cinchonine, which is less soluble and precipitates out of the aqueous solution.[1]
-
Heterogeneous Recovery (Immobilization): The catalyst is anchored to a solid support, such as carboxymethylcellulose (CMC) or silica.[2] This allows for easy recovery via simple filtration from the reaction mixture.[2][3] This approach is being explored to further enhance the sustainability of the catalytic process.[1]
Q2: How many times can the this compound catalyst be recycled?
A2: The recyclability depends on the recovery method and reaction conditions.
-
When recovered via precipitation, the catalyst has been successfully reused for at least three consecutive cycles without a significant loss of activity.[1]
-
When supported on carboxymethylcellulose, the catalyst demonstrated good recyclability for at least four cycles.[2]
-
A related catalyst, cinchonidine, when tethered to a solid support, was reused four times with only a slight loss in enantioselectivity (from 76% to 71%).[3]
Q3: What causes the loss of catalyst activity or mass during recycling?
A3: Catalyst activity or mass loss can occur for several reasons:
-
Physical Loss: A primary cause for reduced yield is the physical loss of catalyst mass during the recovery process, such as filtration and washing steps.[3]
-
Incomplete Recovery: The precipitation or filtration process may not be 100% efficient, leading to some catalyst remaining in the filtrate.
-
Chemical Degradation: Although this compound shows high chemical stability, harsh reaction or workup conditions could potentially lead to degradation. However, under typical conditions for CO2 cycloaddition, no decomposition products were observed.[1]
Q4: Is it necessary to use a co-catalyst with this compound?
A4: No, this compound is a bifunctional catalyst and is highly efficient in the absence of any additives or co-catalysts for certain reactions, such as the cycloaddition of CO2 to aziridines.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Catalyst Recovery Yield | Incorrect pH Adjustment: The pH of the aqueous phase was not sufficiently basic to fully precipitate the cinchonine free base. | Ensure the pH of the aqueous layer is adjusted to a value where the cinchonine free base has minimal solubility. Use a calibrated pH meter and add the base (e.g., NaOH solution) dropwise until precipitation is complete.[1] |
| Physical Loss During Handling: Solid catalyst was lost during filtration or transfer between vessels. | Use fine-pored filter paper or a fritted glass filter to collect the precipitate. Wash the reaction vessel with the filtrate or fresh solvent to ensure all solid is transferred to the filter.[3] | |
| Decreased Catalytic Activity in Recycled Catalyst | Residual Impurities: The recovered catalyst is contaminated with starting materials, products, or by-products from the previous reaction. | Ensure thorough washing of the recovered catalyst. Wash the filtered solid multiple times with an appropriate solvent (e.g., Et₂O) in which the catalyst has low solubility but the impurities are soluble.[1] Dry the catalyst thoroughly under vacuum.[1] |
| Incomplete Conversion to Free Base: If recovering via precipitation, residual hydrochloride salt may remain, which could affect performance in subsequent reactions depending on the required catalytic species. | After precipitation with a base, confirm the absence of the hydrochloride salt. This can be done by ensuring no further precipitation occurs upon addition of more base. | |
| Difficulty Separating Phases During Extraction | Emulsion Formation: The organic and aqueous layers fail to separate cleanly during the workup. | Allow the mixture to stand for a longer period. Gently swirl the separatory funnel instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can help break up emulsions. |
| Supported Catalyst is Leaching into the Reaction Mixture | Unstable Linkage: The chemical bond linking the catalyst to the solid support is not stable under the reaction conditions. | Re-evaluate the stability of the linker used for immobilization. Consider alternative, more robust linkages or different solid supports. |
Experimental Protocols
Protocol 1: Catalyst Recovery via Precipitation
This protocol is adapted from a procedure for regenerating (+)-cinchonine from a reaction crude.[1]
Objective: To recover the cinchonine catalyst from a homogeneous reaction mixture.
Materials:
-
Reaction crude mixture
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (e.g., 1% or 5% aqueous solution)[4]
-
Diethyl ether (Et₂O)
-
Separatory funnel, filtration apparatus, vacuum oven
Procedure:
-
Extraction: a. Transfer the reaction crude to a separatory funnel. b. Add a mixture of deionized water and dichloromethane (CH₂Cl₂). c. Shake the funnel to partition the components. The this compound will move to the aqueous phase. d. Allow the layers to separate and collect the aqueous phase.[1]
-
Precipitation: a. To the collected aqueous phase, slowly add a diluted aqueous NaOH solution while stirring. b. Continue adding the base until a white solid, (+)-cinchonine, precipitates completely.[1] The target pH should be alkaline (e.g., pH 10) to ensure full precipitation of the free base.[5]
-
Isolation & Purification: a. Collect the precipitated solid by filtration. b. Wash the solid on the filter three times with diethyl ether (Et₂O) to remove residual organic impurities.[1] c. Dry the recovered white solid under vacuum at 50 °C for 6 hours.[1] The recovered catalyst is the cinchonine free base, which can be converted back to the hydrochloride salt if needed or used directly in reactions where the free base is active.
Protocol 2: General Workflow for Heterogeneous Catalyst Recycling
This protocol outlines the general steps for using and recycling an immobilized this compound catalyst.
Objective: To perform a reaction and recover the solid-supported catalyst for reuse.
Procedure:
-
Reaction Setup: a. Add the solid-supported this compound catalyst to the reaction vessel along with the solvent and reactants. b. Run the reaction under the desired conditions (temperature, time, atmosphere).
-
Catalyst Recovery: a. After the reaction is complete, cool the mixture to room temperature if necessary. b. Isolate the solid catalyst by simple filtration.[2][3]
-
Washing and Drying: a. Wash the recovered catalyst on the filter with a suitable solvent (e.g., toluene) to remove any adsorbed products or unreacted starting materials.[3] b. Dry the catalyst under vacuum for several hours before reusing it in the next catalytic run.[3]
Data on Catalyst Recyclability
| Catalyst System | Recovery Method | Number of Cycles | Yield / Activity | Enantioselectivity (ee) | Reference |
| This compound | Precipitation | 3 | No significant loss of activity reported | 95:5 A/B ratio maintained | [1] |
| Carboxymethylcellulose Supported Cinchonine | Filtration | 4 | Good recyclability reported | 78% | [2] |
| Tethered Cinchonidine (Cd) on Pt/Al₂O₃ | Filtration | 4 | ~15% activity loss (attributed to mass loss) | Decrease from 76% to 71% | [3] |
Visualized Workflows
Caption: Workflow for recovering homogeneous cinchonine catalyst.
Caption: Comparison of homogeneous and heterogeneous recovery strategies.
References
- 1. A Biocompatible Cinchonine‐Based Catalyst for the CO2 Valorization into Oxazolidin‐2‐ones Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2011161691A1 - A direct method for preparing quinine hydrochloride from cinchona bark - Google Patents [patents.google.com]
- 5. CN101402634A - Separation and purification process for alkaloid in cinchona bark - Google Patents [patents.google.com]
managing solubility issues of cinchonine hydrochloride in organic solvents
Technical Support Center: Cinchonine Hydrochloride Solubility
This center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of this compound in organic solvents for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues you may encounter during experiments in a question-and-answer format.
Q1: My this compound is not dissolving or is dissolving very slowly in an organic solvent. What are the immediate steps I should take?
A: When facing dissolution challenges, a systematic approach can quickly identify the root cause. Start by verifying the material and solvent, then apply physical methods to aid dissolution before considering chemical modifications.
Below is a workflow to guide you through the troubleshooting process.
Q2: The compound dissolved after heating, but it crashed out of solution as it cooled to room temperature. Why did this happen?
A: This phenomenon is known as precipitation from a supersaturated solution. Many compounds exhibit higher solubility at elevated temperatures. By dissolving the compound in a hot solvent, you can often achieve a concentration higher than what is stable at room temperature. As the solution cools, its capacity to hold the solute decreases, forcing the excess this compound to precipitate out.
-
Solution: To maintain solubility at room temperature, consider using a co-solvent system. For example, if you are using a largely non-polar solvent, adding a small amount of a miscible polar solvent like ethanol might stabilize the compound in the solution.
Q3: I've noticed the solution turning yellow or degrading over time. What is the cause and how can it be prevented?
A: Cinchonine and its salts can be sensitive to light and may be unstable in certain solvents, leading to degradation.[1] this compound, in particular, is noted to be unstable and susceptible to deliquescence.[2][3] Chemical instability in the dissolution medium can lead to lower detected amounts of the dissolved drug.[4][5]
-
Preventative Measures:
-
Storage: Store solutions in amber vials or protect them from light to prevent photodegradation.[1]
-
Solvent Purity: Use high-purity, fresh solvents, as impurities can sometimes catalyze degradation.
-
Inert Atmosphere: If working with particularly sensitive reactions, preparing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Temperature: Avoid prolonged exposure to high temperatures during dissolution.
-
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of cinchonine and its hydrochloride salt in common organic solvents?
A: The solubility can vary significantly based on the specific solvent and the form of the compound (free base vs. hydrochloride salt). The hydrochloride salt is generally designed to enhance solubility in more polar systems compared to the free base.
| Compound Form | Solvent | Qualitative Solubility | Reference |
| Cinchonine (Free Base) | Ethanol | Soluble, Freely Soluble | [1][6][7] |
| Methanol | Soluble | [7] | |
| Chloroform | Soluble, Freely Soluble | [1][7] | |
| Diethyl Ether | Slightly Soluble (1g / 500mL) | [6] | |
| This compound | Chloroform | Soluble | |
| Dichloromethane | Soluble | ||
| Ethyl Acetate | Soluble | ||
| DMSO | Soluble | ||
| Acetone | Soluble |
Q2: What key factors influence the solubility of this compound?
A: Several factors can impact how well this compound dissolves in a given organic solvent. Understanding these can help you optimize your experimental conditions. The primary factors include the intrinsic properties of the solvent and compound, as well as the external experimental conditions.
Q3: Are there alternative forms of cinchonine with improved solubility or stability?
A: Yes. While converting the cinchonine free base to its hydrochloride salt is a common strategy to improve solubility, the hydrochloride form can be unstable and prone to moisture absorption (deliquescence).[2][3] Recent research has shown that pharmaceutical cocrystals can be a highly effective alternative. For instance, cocrystals of cinchonine with fumaric acid, isoferulic acid, and malic acid have been shown to exhibit better physical stability and higher equilibrium solubility compared to both cinchonine and this compound.[2] If persistent solubility and stability issues are hindering your research, exploring these alternative solid forms could be a viable solution.
Experimental Protocols
Shake-Flask Method for Equilibrium Solubility Determination
This protocol describes a standard method for determining the equilibrium solubility of this compound in an organic solvent. The "shake-flask" method is widely recommended for its reliability.[8]
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound
-
High-purity organic solvent of choice
-
Orbital shaker with temperature control
-
Analytical balance
-
Glass vials with screw caps (e.g., 20 mL)
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Validated analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Set the orbital shaker to the desired constant temperature (e.g., 25 °C or 37 °C).[8]
-
Adding Solute: Accurately weigh an excess amount of this compound and add it to a glass vial. "Excess" means adding enough solid so that some remains undissolved at the end of the experiment, ensuring saturation.
-
Adding Solvent: Add a precise volume (e.g., 10 mL) of the organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in the orbital shaker. Agitate the mixture at a consistent speed (e.g., 100-150 rpm). Allow the system to equilibrate for a set period. Equilibrium is reached when the concentration of the dissolved compound does not significantly change between sequential measurements.[8][9] A typical duration is 24 to 72 hours, with samples taken at various time points (e.g., 2, 4, 8, 24, 48 hours) to confirm a plateau.[8][9]
-
Sample Collection: Once equilibrium is reached, stop the shaker and allow the undissolved solid to settle for at least 30 minutes.
-
Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high results.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibrated range of your analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration.[2][10]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[8]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Thermo Scientific Chemicals Cinchonine, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. (+)-Cinchonine - SYNTHETIKA [synthetikaeu.com]
- 8. who.int [who.int]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media [mdpi.com]
identifying and minimizing side reactions in cinchonine hydrochloride catalysis
Welcome to the technical support center for cinchonine hydrochloride-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize common side reactions encountered during asymmetric synthesis. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing actionable solutions to improve reaction outcomes.
Issue 1: Low Enantioselectivity or Unexpected Stereoisomer Formation
Q1: My reaction is yielding a product with low enantiomeric excess (ee). What are the potential causes and how can I improve it?
A1: Low enantioselectivity is a common challenge in asymmetric catalysis. Several factors can contribute to this issue, primarily related to reaction conditions and the purity of reagents.
Potential Causes:
-
Suboptimal Temperature: The reaction temperature plays a crucial role in the transition state energies leading to different enantiomers. Higher temperatures can lead to a decrease in enantioselectivity.
-
Inappropriate Solvent: The polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and its interaction with the substrates, thereby affecting stereoselectivity. Non-polar solvents often favor higher enantioselectivity.[1]
-
Racemization of the Product: The desired product might be racemizing under the reaction or work-up conditions.
-
Catalyst Purity and Form: The purity of the this compound and the presence of other cinchona alkaloids can impact the stereochemical outcome.
-
Water Content: Traces of water in the reaction mixture can interfere with the catalyst-substrate interactions.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity. It is recommended to screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, and lower) to find the optimal condition.
-
Solvent Screening: Perform the reaction in a variety of solvents with different polarities (e.g., toluene, dichloromethane, THF, diethyl ether). A solvent screen can reveal the most suitable medium for achieving high enantioselectivity.
-
Check for Product Racemization: Analyze the enantiomeric excess of the product at different time points during the reaction. If the ee decreases over time, product racemization is likely occurring. Consider modifying the work-up procedure to be milder and quicker.
-
Ensure Catalyst Quality: Use highly pure this compound. If necessary, recrystallize the catalyst before use.
-
Control Water Content: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to minimize water content. The use of molecular sieves can also be beneficial.
Experimental Protocol: Screening Reaction Conditions to Improve Enantioselectivity
-
Objective: To determine the optimal temperature and solvent for maximizing the enantiomeric excess of the product.
-
Methodology:
-
Set up a series of parallel reactions in small vials.
-
To each vial, add the substrate (1.0 equiv), the second reactant (1.2 equiv), and this compound (0.1 equiv) under an inert atmosphere.
-
Add a different anhydrous solvent (e.g., toluene, CH₂Cl₂, THF, Et₂O) to each set of vials.
-
Run each set of solvent-specific reactions at a different temperature (e.g., 25 °C, 0 °C, -20 °C).
-
After a fixed reaction time (e.g., 24 hours), quench the reactions and perform a standard work-up.
-
Analyze the enantiomeric excess of the product in each sample using chiral HPLC or GC.
-
-
Data Analysis: Compare the ee values obtained under different conditions to identify the optimal solvent and temperature.
Q2: My reaction is producing the wrong diastereomer or a mixture of diastereomers. How can I control the diastereoselectivity?
A2: The formation of undesired diastereomers is often influenced by the catalyst structure, substrate interactions, and reaction parameters.
Potential Causes:
-
Steric Hindrance: The steric bulk of the substrates and the catalyst can influence the facial selectivity of the attack, leading to different diastereomers.
-
Catalyst-Substrate Interactions: The specific hydrogen bonding and π-π stacking interactions between the this compound, the nucleophile, and the electrophile in the transition state determine the diastereomeric outcome.
-
Thermodynamic vs. Kinetic Control: The reaction may be under thermodynamic control, favoring the most stable diastereomer, which may not be the desired one. Running the reaction under kinetic control (lower temperatures) can often favor the formation of a different diastereomer.
Troubleshooting Steps:
-
Modify the Catalyst: While you are using this compound, consider its pseudoenantiomer, quinidine hydrochloride, which may favor the formation of the opposite diastereomer.
-
Adjust Reaction Temperature: Lowering the temperature generally favors the kinetically controlled product, which might be the desired diastereomer.
-
Vary the Solvent: The solvent can influence the transition state geometry. Experiment with a range of solvents to find one that favors the desired diastereomer.
-
Substrate Modification: If possible, modifying the protecting groups or substituents on your substrates can alter the steric interactions in the transition state and improve diastereoselectivity.
Logical Workflow for Troubleshooting Diastereoselectivity
Caption: Troubleshooting workflow for improving diastereoselectivity.
Issue 2: Formation of Byproducts and Catalyst Deactivation
Q3: I am observing significant amounts of byproducts in my reaction mixture. What are the common side reactions and how can I identify the byproducts?
A3: Side reactions can significantly lower the yield of your desired product. Common side reactions in this compound-catalyzed processes include double addition, self-condensation of the reactants, and catalyst degradation under harsh conditions.
Common Side Reactions and Byproducts:
-
Double Addition (in Michael Additions): The initial Michael adduct can act as a nucleophile and add to a second molecule of the Michael acceptor, leading to a bis-adduct.
-
Self-Condensation (in Aldol Reactions): The enolizable ketone or aldehyde can undergo self-condensation, especially at higher temperatures or with prolonged reaction times.
-
Catalyst Degradation: Although this compound is generally stable, prolonged exposure to strong acids, bases, or oxidizing agents can lead to its degradation. Oxidative degradation can lead to the formation of cinchoninone and subsequent ring-opened products.
Identification of Byproducts:
-
Thin Layer Chromatography (TLC): A quick method to visualize the presence of multiple components in your reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the ratio of product to byproducts. A diode-array detector can provide UV spectra of the different components, aiding in their identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts. Derivatization may be necessary for non-volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the major byproducts if they can be isolated or are present in sufficient quantity.
Experimental Protocol: Identification of a Double-Addition Adduct in a Michael Reaction
-
Objective: To confirm the presence of a double-addition byproduct.
-
Methodology:
-
Run the Michael addition reaction under conditions that are suspected to favor byproduct formation (e.g., excess Michael acceptor, prolonged reaction time).
-
After the reaction, perform a preliminary purification using column chromatography to separate the major product from the higher molecular weight byproduct.
-
Analyze the isolated byproduct using Mass Spectrometry (e.g., ESI-MS) to determine its molecular weight. A mass corresponding to the starting nucleophile plus two equivalents of the Michael acceptor would confirm a double-addition event.
-
Further structural elucidation can be performed using ¹H and ¹³C NMR spectroscopy.
-
Q4: My reaction starts well but then slows down or stops before completion. Is my catalyst being deactivated?
A4: Catalyst deactivation can be a significant issue, leading to incomplete conversion.
Potential Causes of Deactivation:
-
Acidic or Basic Impurities: The presence of acidic or basic impurities in the starting materials or solvent can neutralize the catalyst.
-
Product Inhibition: The product of the reaction may bind to the catalyst more strongly than the starting materials, leading to product inhibition.
-
Insolubility: The catalyst or the catalyst-substrate complex may precipitate out of the reaction mixture.
-
Formation of Off-Cycle Intermediates: The catalyst may react with a substrate or impurity to form a stable, unreactive species.
Troubleshooting Steps:
-
Purify Starting Materials: Ensure that all substrates and the solvent are free from acidic or basic impurities. Purification by distillation, recrystallization, or passing through a plug of neutral alumina may be necessary.
-
Monitor Catalyst Solubility: Visually inspect the reaction mixture to ensure the catalyst remains dissolved throughout the reaction. If solubility is an issue, a different solvent may be required.
-
Vary Catalyst Loading: Increasing the catalyst loading may help to overcome deactivation by minor impurities. However, this is not always a cost-effective solution.
-
Analyze the Reaction at Partial Conversion: Quench the reaction at ~50% conversion and analyze the composition of the reaction mixture. This can help to identify if the product is causing inhibition.
Signaling Pathway for Catalyst Deactivation
Caption: Potential pathways leading to catalyst deactivation.
Data Summary Tables
The following tables summarize quantitative data on the effect of various reaction parameters on the outcome of cinchonine-catalyzed reactions.
Table 1: Effect of Temperature on Enantioselectivity in a Representative Aldol Reaction
| Entry | Temperature (°C) | Solvent | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| 1 | 25 | Toluene | 95 | 85:15 | 75 |
| 2 | 0 | Toluene | 92 | 90:10 | 88 |
| 3 | -20 | Toluene | 85 | 95:5 | 95 |
| 4 | -40 | Toluene | 70 | >99:1 | >99 |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of Solvent on Diastereoselectivity in a Michael Addition
| Entry | Solvent | Dielectric Constant | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % of major) |
| 1 | n-Hexane | 1.88 | 80 | 10:90 | 92 |
| 2 | Toluene | 2.38 | 92 | 15:85 | 95 |
| 3 | Dichloromethane | 8.93 | 95 | 50:50 | 80 |
| 4 | Tetrahydrofuran | 7.52 | 88 | 70:30 | 75 |
| 5 | Acetonitrile | 37.5 | 75 | 80:20 | 60 |
Data is hypothetical and for illustrative purposes.
Table 3: Effect of Catalyst Loading on Conversion and Side Product Formation
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Desired Product (%) | Double Addition Byproduct (%) |
| 1 | 1 | 48 | 60 | 55 | 5 |
| 2 | 5 | 24 | 95 | 90 | 5 |
| 3 | 10 | 12 | >99 | 94 | 5 |
| 4 | 20 | 12 | >99 | 93 | 6 |
Data is hypothetical and for illustrative purposes.
This technical support center provides a starting point for troubleshooting common issues in this compound catalysis. For more specific problems, consulting the primary literature for the particular reaction class is highly recommended.
References
Technical Support Center: Purification of Products from Cinchonine Hydrochloride Reactions
Welcome to the technical support center for the purification of reaction products involving cinchonine hydrochloride and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing cinchonine-based catalysts after a reaction?
A1: The most prevalent and effective method is an acid-base extraction. Cinchonine and its derivatives are basic alkaloids. By washing the organic reaction mixture with an aqueous acid solution (e.g., 1M HCl), the basic catalyst is protonated, forming a water-soluble salt that partitions into the aqueous layer. This allows for its efficient removal from the desired organic product.
Q2: Which acid should I use for the acid wash, and at what concentration?
A2: Dilute hydrochloric acid (e.g., 1M or 2M HCl) is commonly used. The choice of acid and its concentration may depend on the stability of your product to acidic conditions. If your product is acid-sensitive, a milder acid or a buffered wash might be necessary.
Q3: My product is also basic. How can I selectively remove the cinchonine catalyst?
A3: If your product has basic properties, a simple acid wash will not be selective. In such cases, other purification techniques like column chromatography are necessary. The polarity difference between your product and the cinchonine catalyst will determine the appropriate solvent system for effective separation.
Q4: Can I recover the cinchonine catalyst after the reaction?
A4: Yes, the catalyst can often be recovered. After the acid wash, the aqueous layer containing the protonated catalyst can be collected. Basification of this aqueous layer with a suitable base (e.g., NaOH or NaHCO₃) will deprotonate the cinchonine derivative, causing it to precipitate or be extractable back into an organic solvent.
Q5: How can I monitor the removal of the catalyst during purification?
A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the purification process.[1] Spot the crude reaction mixture, the organic layer after each wash, and a standard of the cinchonine catalyst on a TLC plate. The disappearance of the catalyst spot in the organic layer indicates its successful removal. Staining with an appropriate agent (e.g., potassium permanganate) or visualization under UV light can help in detecting the alkaloid. For more quantitative analysis, techniques like HPLC or SFC can be employed.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Emulsion formation during acid wash | - High concentration of reactants or catalyst.- Agitation during extraction is too vigorous. | - Dilute the reaction mixture with more organic solvent.- Use gentle, swirling motions for mixing instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Product is lost into the aqueous layer during acid wash | - The product has some basicity and is being protonated and extracted along with the catalyst. | - Use a milder acidic wash (e.g., dilute acetic acid or a buffer solution).- Skip the acid wash and proceed directly to column chromatography. |
| Catalyst is still present in the organic layer after acid wash | - Insufficient amount or concentration of acid used.- Inefficient mixing of the two phases.- The catalyst derivative is less basic and not fully protonated. | - Perform additional acid washes.- Increase the concentration of the acid or the volume of the aqueous wash.- Ensure thorough mixing of the layers during extraction.- Consider using a stronger acid if the product is stable under such conditions. |
| Catalyst co-elutes with the product during column chromatography | - The polarity of the catalyst and the product are very similar. | - Adjust the solvent system for chromatography. A more polar or less polar eluent might improve separation.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- Perform an acid wash before chromatography to remove the bulk of the catalyst. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Catalyst Removal
This protocol is a general guideline for removing a cinchonine-based catalyst from a reaction mixture in an organic solvent.
-
Quenching the Reaction: Once the reaction is complete (as monitored by TLC or other analytical methods), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). This will help to prevent the precipitation of the product during the wash.
-
First Acid Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of 1M HCl.
-
Extraction: Stopper the funnel and shake gently, periodically venting to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which now contains the protonated cinchonine catalyst.
-
Repeat Washes: Repeat the acid wash (steps 3-5) one or two more times to ensure complete removal of the catalyst.
-
Neutralization and Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which can then be further purified by column chromatography or recrystallization.
Protocol 2: Purification of an Aldol Product without Chromatography
This protocol is adapted from a procedure for a direct asymmetric aldol reaction catalyzed by a 9-amino-9-epi-Cinchona ditartrate.[3]
-
Reaction Work-up: After the reaction is complete, add the reaction mixture to a separatory funnel containing ethyl acetate and water.
-
Extraction: Shake the funnel to extract the product into the ethyl acetate layer.
-
Phase Separation: Allow the layers to separate and collect the organic phase.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude aldol product.
-
Crystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexanes). Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent.
Quantitative Data from Literature Examples
The following tables summarize purification methods and results from various asymmetric reactions catalyzed by cinchonine derivatives. While direct quantification of catalyst removal is often not reported, the high yields and enantioselectivities of the purified products demonstrate the effectiveness of the described purification protocols.
Table 1: Asymmetric Michael Addition Reactions
| Catalyst | Reaction | Purification Method | Product Yield | Enantiomeric Excess (ee) | Reference |
| Cinchonine-derived squaramide | 2-oxocyclopentanecarboxylate + trans-β-nitrostyrene | Column chromatography | 76% | 98% | [3] |
| Cinchonine-derived thiourea | Dimethyl malonate + β-nitrostyrene | Flash column chromatography | 82-99% | 89-97% | [4] |
| Cinchonine-derived urea | 1,3-dicarbonyl compounds + 2-enoylpyridines | Not specified | Excellent | Excellent | [4] |
Table 2: Asymmetric Aldol and Mannich Reactions
| Catalyst | Reaction | Purification Method | Product Yield | Enantiomeric Excess (ee) | Reference |
| 9-amino-9-epi-Cinchona ditartrates | Hydroxyacetone + aromatic aldehydes | Extraction and crystallization | Quantitative | Up to 99% (after crystallization) | [3] |
| Cinchonine-derived urea | 5H-oxazol-4-ones + sulfonamides (Mannich) | Not specified | Good | Excellent | [4] |
Visualizations
General Purification Workflow
Caption: General workflow for the purification of products from cinchonine-catalyzed reactions.
Troubleshooting Emulsion Formation
Caption: Troubleshooting guide for emulsion formation during extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple and practical direct asymmetric aldol reaction of hydroxyacetone catalyzed by 9-amino Cinchona alkaloid tartrates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. dovepress.com [dovepress.com]
effect of co-catalysts and additives on cinchonine hydrochloride performance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing cinchonine hydrochloride and its derivatives in asymmetric catalysis.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in asymmetric catalysis?
A1: this compound, a salt of the Cinchona alkaloid cinchonine, is a widely used organocatalyst in asymmetric synthesis.[1][2][3][4] It is particularly effective in promoting various carbon-carbon bond-forming reactions, such as aldol additions and Michael additions, to produce chiral molecules with high enantioselectivity.[1][2][5] Its catalytic activity stems from its bifunctional nature, possessing both a basic quinuclidine nitrogen and a hydroxyl group that can act as a hydrogen bond donor, allowing it to activate both the nucleophile and the electrophile in a reaction.[1]
Q2: What are co-catalysts and additives, and why are they used with this compound?
A2: Co-catalysts and additives are substances added to a reaction in small amounts to enhance the performance of the primary catalyst, in this case, this compound. They can improve reaction rates, yields, and, most importantly, enantioselectivity or diastereoselectivity. Common additives include weak acids like benzoic acid or trifluoroacetic acid.[6] These additives can interact with the this compound catalyst or the reactants to facilitate the desired stereochemical outcome, often by participating in the formation of a more organized transition state.[1]
Q3: How does the choice of cinchonine pseudoenantiomer (e.g., cinchonine vs. cinchonidine) affect the reaction outcome?
A3: Cinchonine and cinchonidine are pseudoenantiomers, meaning they are diastereomers that are nearly mirror images of each other. In asymmetric catalysis, the choice between them is critical as they typically yield opposite enantiomers of the product. Therefore, by selecting the appropriate pseudoenantiomer, chemists can selectively synthesize the desired (R) or (S) enantiomer of a target molecule. It is important to note that in some cases, one pseudoenantiomer may exhibit significantly higher reactivity or selectivity than the other.[1]
Q4: Can this compound be recovered and reused?
A4: Yes, one of the advantages of using organocatalysts like this compound is the potential for recovery and reuse, which is both economically and environmentally beneficial.[5] Recovery can often be achieved through extraction or precipitation after the reaction is complete. The stability of the catalyst under the reaction conditions will determine the efficiency of its recovery and the number of times it can be recycled without a significant loss of activity.
Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee)
| Potential Cause | Troubleshooting Steps |
| Incorrect Catalyst Configuration | Ensure the correct pseudoenantiomer (cinchonine or cinchonidine) is being used to obtain the desired product enantiomer. |
| Suboptimal Co-catalyst/Additive | The choice and concentration of an acidic or basic additive can significantly impact enantioselectivity. Screen different additives (e.g., benzoic acid, acetic acid) and vary their molar equivalents to find the optimal conditions. |
| Solvent Effects | The polarity and nature of the solvent can influence the transition state geometry. Test a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane). |
| Reaction Temperature | Lowering the reaction temperature often leads to higher enantioselectivity by reducing the energy of the system and favoring the more ordered, lower-energy transition state. |
| Catalyst Aggregation | At higher concentrations, the catalyst may aggregate, leading to a decrease in enantioselectivity. Try running the reaction at a lower catalyst loading. |
| Water Content | The presence of water can interfere with the catalytic cycle. Ensure all reagents and solvents are dry, and consider using molecular sieves. |
Issue 2: Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | Increase the catalyst loading. If the reaction is still slow, consider a more active derivative of cinchonine. |
| Poor Substrate Reactivity | Some substrates are inherently less reactive. The use of a suitable co-catalyst can sometimes enhance the reactivity of the substrate. |
| Reaction Time | Monitor the reaction progress over time using techniques like TLC or GC to determine the optimal reaction time. The reaction may require a longer duration to reach completion. |
| Decomposition of Reactants or Products | If the reactants or products are unstable under the reaction conditions, consider running the reaction at a lower temperature or for a shorter period. |
| Incomplete Dissolution of Catalyst | Ensure the this compound and any additives are fully dissolved in the reaction solvent. Sonication or gentle heating may be necessary. |
Issue 3: Low Diastereoselectivity (dr)
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | The steric bulk of the reactants can influence the diastereomeric outcome. Modifying the substituents on the reactants may improve diastereoselectivity. |
| Additive Effects | The nature of the co-catalyst can influence the facial selectivity of the attack on the electrophile. Experiment with different additives to find one that favors the desired diastereomer. |
| Solvent Choice | The solvent can play a role in the relative stability of the diastereomeric transition states. Screen a variety of solvents. |
Quantitative Data
The following tables summarize the effect of additives on the performance of cinchonine derivatives in asymmetric reactions based on literature data.
Table 1: Effect of Acidic Additives on the Enantioselectivity of an Aldol Reaction Catalyzed by a Cinchonine Derivative.
| Additive | Molar Ratio (Additive:Catalyst) | Yield (%) | Enantiomeric Excess (ee, %) |
| None | - | 55 | 60 |
| Benzoic Acid | 1:1 | 78 | 85 |
| Acetic Acid | 1:1 | 72 | 80 |
| Trifluoroacetic Acid | 1:1 | 65 | 75 |
Note: The data presented are representative examples and actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for a this compound-Catalyzed Asymmetric Aldol Reaction
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.1 mmol) and the acidic co-catalyst (e.g., benzoic acid, 0.1 mmol).
-
Add the appropriate solvent (e.g., toluene, 2 mL) and stir the mixture until all solids are dissolved.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add the aldehyde (1.0 mmol) to the reaction mixture and stir for 10 minutes.
-
Slowly add the ketone (1.2 mmol) dropwise over a period of 15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of the purified product using appropriate analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
Visualizations
Caption: Experimental workflow for a typical this compound-catalyzed asymmetric aldol reaction.
Caption: Proposed catalytic cycle for a this compound-catalyzed aldol reaction with an acidic co-catalyst.
References
optimizing catalyst loading for cinchonine hydrochloride in asymmetric synthesis
Technical Support Center: Cinchonine Hydrochloride Catalysis
Welcome to the technical support center for the application of cinchonine-derived catalysts in asymmetric synthesis. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for a cinchonine-derived catalyst?
A typical starting point for catalyst loading is between 1–10 mol%. For highly efficient catalysts and optimized reactions, loading can often be reduced to less than 1 mol%. Conversely, for challenging substrates or initial screenings, a higher loading of up to 20 mol% might be necessary to achieve reasonable conversion and enantioselectivity.
Q2: How does catalyst loading generally affect reaction yield and enantiomeric excess (ee)?
Generally, higher catalyst loading can lead to faster reaction rates and higher conversion, but the effect on enantiomeric excess (ee) varies. In some cases, increasing the loading can improve ee, while in others it may have a negligible effect or even a negative one due to side reactions.[1] The optimal loading balances reaction time, yield, and stereoselectivity and must be determined empirically for each specific transformation.
Q3: My reaction is slow. Should I simply increase the catalyst loading?
While increasing the catalyst loading is a straightforward approach to increase the reaction rate, it's not the only option. Before increasing the amount of a potentially expensive catalyst, consider other factors. Ensure the catalyst and reagents are pure, the solvent is anhydrous (if required), and the reaction temperature is optimal. The use of an acid co-catalyst can also be crucial for achieving a good reaction rate.[2]
Q4: Can I recover and reuse my cinchonine-based catalyst?
Yes, one of the advantages of cinchona-based catalysts is that they are often recoverable, especially when immobilized on a solid support or when they can be precipitated from the reaction mixture.[3][4] Recovery methods typically involve chromatographic separation or precipitation followed by washing and drying. The reusability should be confirmed for several cycles, as a gradual loss of activity or selectivity can occur.[4]
Q5: I am using a cinchonine catalyst but need the opposite enantiomer. Can I use its pseudoenantiomer, cinchonidine?
Yes, cinchonine and cinchonidine are pseudoenantiomers and are expected to produce opposite enantiomers of the product.[5] However, it is a well-documented issue that pseudoenantiomeric cinchona alkaloid catalysts can exhibit "uneven efficiency," where one provides high yield and enantioselectivity while the other performs poorly.[6] If you observe a significant discrepancy in performance, further optimization or a catalyst modification strategy may be required for the underperforming pseudoenantiomer.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low Enantiomeric Excess (ee)
Low enantioselectivity is a common issue in asymmetric catalysis.[3] Several factors can be responsible.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst Loading | Systematically screen catalyst loading from 1 mol% to 20 mol% to find the optimal concentration. Both too low and too high loadings can sometimes result in poor stereoselectivity. |
| Incorrect Catalyst Choice | The basic cinchonine scaffold may not be sufficient. Consider using a modified catalyst with a thiourea, urea, or squaramide moiety at the C9 position, which can dramatically enhance enantioselectivity through bifunctional catalysis.[7][8] |
| Solvent Effects | The polarity of the solvent can significantly influence the transition state. Screen a range of solvents, as non-polar solvents often give better enantioselectivity compared to polar ones.[8] |
| Temperature Not Optimized | Run the reaction at different temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C). Lower temperatures often enhance enantioselectivity by stabilizing the desired transition state. |
| Presence of Impurities | Ensure all reagents, substrates, and the solvent are of high purity. Water can be particularly detrimental. Use freshly distilled solvents and pure starting materials. |
| Incorrect Acid Co-catalyst | For reactions requiring activation via iminium catalysis, the choice and amount of acid co-catalyst are crucial. Screen different acids (e.g., benzoic acid, acetic acid) and their stoichiometry relative to the catalyst.[2] |
Problem 2: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | The catalyst loading may be too low for the reaction to proceed at a reasonable rate. Try increasing the loading incrementally (e.g., from 5 mol% to 10 mol% or 20 mol%). |
| Catalyst Deactivation | The catalyst may be deactivated by impurities in the starting materials or solvent. Ensure all components are pure and reactions are run under an inert atmosphere (e.g., N₂ or Ar) if sensitive to air or moisture. |
| Poor Substrate Reactivity | The substrate itself may be inherently unreactive. Consider increasing the reaction temperature or concentration. In some cases, modifying the substrate (e.g., adding more activating groups) may be necessary. |
| Incorrect pKa of Catalyst | Cinchonine has pKa values of 5.85 and 9.92.[5] If the reaction requires a stronger or weaker base, cinchonine may not be suitable without modification. The hydrochloride salt form will have a different effective basicity. |
Problem 3: Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Variable Reagent Quality | Use reagents from the same batch for a series of experiments. The purity of the catalyst, substrate, and solvent can vary between suppliers or even batches. |
| Atmospheric Contamination | Traces of water or oxygen can interfere with the catalytic cycle. Ensure consistent use of an inert atmosphere and anhydrous solvents. |
| Inconsistent Reaction Setup | Standardize all experimental parameters: stirring speed, rate of addition of reagents, temperature control, and reaction time. |
| Catalyst Degradation | Cinchona alkaloids are generally stable but can degrade under harsh conditions (strong acid/base, high heat). Store the catalyst in a cool, dark, and dry place.[5] |
Data on Catalyst Loading Optimization
The optimal catalyst loading is highly dependent on the specific reaction. The following table provides representative data for a model asymmetric Michael addition to illustrate the effect of varying catalyst loading on yield and enantioselectivity.
Table 1: Effect of Catalyst Loading on a Model Asymmetric Michael Addition
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| 1 | 20 | 12 | >99 | 95 | 92 |
| 2 | 10 | 24 | >99 | 96 | 94 |
| 3 | 5 | 48 | 95 | 88 | 94 |
| 4 | 2 | 72 | 80 | 75 | 93 |
| 5 | 1 | 96 | 65 | 58 | 93 |
Conditions: Model reaction of a β-ketoester with methyl vinyl ketone in toluene at -20 °C. Data is representative and intended for illustrative purposes.
Experimental Protocols
General Protocol for Catalyst Loading Optimization
This protocol describes a general method for screening catalyst loading in parallel to identify optimal conditions.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvent, freshly distilled or obtained from a solvent purification system.
-
Ensure the this compound catalyst, substrate, and reagents are pure and dry.
-
-
Reaction Setup (Example for 5 parallel reactions):
-
In a glovebox or under an inert atmosphere, arrange five reaction vials equipped with magnetic stir bars.
-
To each vial, add the substrate (e.g., 0.2 mmol).
-
Prepare a stock solution of the this compound catalyst in the reaction solvent.
-
Add the appropriate volume of the catalyst stock solution to each vial to achieve the desired loadings (e.g., 1, 2, 5, 10, and 20 mol%).
-
Add the remaining volume of solvent to ensure the final concentration of the substrate is the same in all vials (e.g., 0.1 M).
-
-
Reaction Execution:
-
Cool the vials to the desired reaction temperature (e.g., -20 °C) using a cryostat.
-
Add the second reagent (e.g., 0.24 mmol, 1.2 equiv) to each vial simultaneously if possible, or in rapid succession.
-
Stir the reactions at a constant rate.
-
-
Monitoring and Work-up:
-
Monitor the reactions by taking small aliquots at regular time intervals and analyzing them by TLC or GC/LC.
-
Once the reaction in the highest-loading vial is complete (or after a predetermined time), quench all reactions by adding a suitable quenching agent (e.g., saturated NH₄Cl solution).
-
Perform an appropriate aqueous work-up, such as extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the conversion and yield of the crude product by ¹H NMR or GC analysis.
-
Purify the product from each reaction using column chromatography.
-
Determine the enantiomeric excess (ee) of each purified sample using chiral HPLC or SFC.
-
Tabulate the results to identify the optimal catalyst loading that provides the best balance of reaction time, yield, and enantioselectivity.
-
Visualizations
Workflow for Catalyst Optimization
The following diagram outlines a typical workflow for optimizing catalyst loading in an asymmetric synthesis experiment.
Caption: Experimental workflow for optimizing catalyst loading.
Troubleshooting Logic for Poor Stereoselectivity
This diagram provides a logical path for diagnosing and solving issues related to low enantiomeric or diastereomeric excess.
Caption: Troubleshooting flowchart for low enantioselectivity.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. Cinchona alkaloid catalyzed enantioselective amination of α,β-unsaturated ketones: an asymmetric approach to Δ2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. Cinchonine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]
- 6. On the Origin of and a Solution for Uneven Efficiency by Cinchona Alkaloid-Derived, Pseudoenantiomeric Catalysts for Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dovepress.com [dovepress.com]
Validation & Comparative
A Comparative Analysis of Cinchonine Hydrochloride and Cinchonidine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric organocatalysis, Cinchona alkaloids stand out as a privileged class of catalysts, prized for their natural abundance, structural rigidity, and inherent chirality. Among them, cinchonine and cinchonidine, a pair of pseudoenantiomers, are frequently employed to induce stereoselectivity in a wide array of chemical transformations. This guide provides an objective comparison of the catalytic performance of cinchonine, often used in its hydrochloride salt form for enhanced stability and activity, and cinchonidine, supported by experimental data and detailed protocols.
Cinchonine and cinchonidine are diastereomers that are near mirror images of each other, differing only in the stereochemistry at the C8 and C9 positions adjacent to the quinoline ring.[1][2][3][4][5] This pseudoenantiomeric relationship is the cornerstone of their utility, as it often allows for the selective synthesis of either enantiomer of a desired product simply by switching the catalyst.[1][6] However, their catalytic efficiencies are not always symmetrical, and subtle structural differences can lead to significant variations in reactivity and enantioselectivity.[1]
Structural Comparison
The fundamental structures of cinchonine and cinchonidine are depicted below. The key distinction lies in the spatial arrangement of the hydroxyl group at C9 and the vinyl group at C3 relative to the quinoline ring system.
Caption: Cinchonine and Cinchonidine are pseudoenantiomers.
Performance in Catalysis: A Data-Driven Comparison
The efficacy of cinchonine hydrochloride and cinchonidine has been evaluated in numerous asymmetric reactions. While they often provide access to opposite enantiomers with comparable selectivity, specific applications reveal distinct performance advantages for one over the other.
Phase-Transfer Catalysis (PTC)
In asymmetric phase-transfer catalysis, quaternary ammonium salts derived from Cinchona alkaloids are extensively used.[7] A classic benchmark reaction is the alkylation of a glycine Schiff base, where both cinchonine and cinchonidine derivatives have demonstrated the ability to produce the corresponding (R) and (S) amino acid precursors in comparable yields and enantioselectivities.
| Reaction | Catalyst | Substrate | Product Configuration | Yield (%) | ee (%) |
| Benzylation of Glycinate Schiff Base | Cinchonine-derived (7a) | Glycinate Schiff Base | (R) | 75 | 66 |
| Benzylation of Glycinate Schiff Base | Cinchonidine-derived (8a) | Glycinate Schiff Base | (S) | 85 | 64 |
| Data sourced from[6] |
Michael Addition Reactions
The conjugate addition of nucleophiles to α,β-unsaturated compounds is a cornerstone transformation catalyzed by Cinchona alkaloids. Derivatives featuring a urea or thiourea moiety at the C9 position are particularly effective, acting as bifunctional catalysts.[8] In many cases, the pseudoenantiomeric pair of catalysts can furnish both product enantiomers with similar high levels of enantioselectivity.[8]
| Reaction | Catalyst | Nucleophile | Electrophile | Yield (%) | ee (%) |
| Conjugate Addition | Cinchonine-derived urea | 1,3-dicarbonyl | 2-enoylpyridine | Excellent | Excellent |
| Conjugate Addition | Cinchonidine-derived urea | 1,3-dicarbonyl | 2-enoylpyridine | Excellent | Excellent |
| Qualitative data sourced from[8] |
CO₂ Cycloaddition
A notable application where this compound demonstrates superior performance is in the valorization of carbon dioxide. In the cycloaddition of CO₂ to N-alkyl aziridines to form valuable oxazolidin-2-ones, this compound acts as a metal-free, bifunctional catalyst under ambient conditions.[9][10] A comparative study highlighted its higher efficacy relative to the corresponding quinine hydrochloride (a pseudoenantiomer of quinidine, structurally similar to cinchonidine).
| Reaction | Catalyst (10 mol%) | Substrate | Conversion (%) | Selectivity (%) |
| CO₂ Cycloaddition | This compound | 1-butyl-2-phenylaziridine | 85 | 99 |
| CO₂ Cycloaddition | Quinine Hydrochloride | 1-butyl-2-phenylaziridine | 33 | >99 |
| Reaction Conditions: 30 °C, 0.1 MPa CO₂, 24h. Data sourced from[9] |
Experimental Protocols
Synthesis of this compound Catalyst
A detailed protocol for the preparation of the this compound catalyst is provided below, as adapted from the literature.[9]
-
Dissolution: Dissolve (+)-cinchonine (0.25 g, 8.5x10⁻⁴ mol) in tetrahydrofuran (THF, 85 mL).
-
Acidification: Prepare a solution of 37% aqueous HCl (0.092 mL, 1.1x10⁻³ mol) diluted with THF (1.0 mL).
-
Precipitation: Add the HCl solution dropwise to the stirring cinchonine solution. A white solid will precipitate.
-
Isolation: Concentrate the solvent volume by half and collect the solid by filtration.
-
Washing & Drying: Wash the collected solid three times with Et₂O and dry under vacuum at 50 °C for 6 hours.
-
Yield: The typical yield is around 92%.
Caption: Experimental workflow for this compound synthesis.
General Protocol for CO₂ Cycloaddition to Aziridines
The following is a representative procedure for the catalytic cycloaddition of CO₂.[9]
-
Setup: Place the N-alkyl aziridine (0.25 mmol) and this compound (0.025 mmol, 10 mol%) in a reaction vial equipped with a magnetic stirrer.
-
Solvent: Add the appropriate solvent (e.g., acetonitrile, 1.0 mL).
-
CO₂ Atmosphere: Seal the vial and purge with CO₂ from a balloon three times. Maintain the CO₂ atmosphere with the balloon.
-
Reaction: Stir the mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 24 hours).
-
Workup: After the reaction, evaporate the solvent under reduced pressure.
-
Analysis: Analyze the crude residue by ¹H NMR to determine conversion and selectivity. Purify the product using column chromatography if required.
Mechanistic Overview and Logical Comparison
Cinchona alkaloids typically operate via a bifunctional activation mechanism. The tertiary amine of the quinuclidine core acts as a Brønsted base to deprotonate a nucleophile, while the C9-hydroxyl group acts as a Brønsted acid, activating the electrophile via hydrogen bonding. In the case of this compound, the protonated quinuclidinium ion and the hydroxyl group are both key to the catalytic cycle.
Caption: General mechanism of bifunctional Cinchona alkaloid catalysis.
The choice between cinchonine and cinchonidine is primarily dictated by the desired product enantiomer. Their pseudoenantiomeric nature leads to the formation of diastereomeric transition states, resulting in opposite stereochemical outcomes.
Caption: Logical relationship and typical stereochemical outcomes.
Conclusion
This compound and cinchonidine are powerful, complementary catalysts in the field of asymmetric synthesis. As pseudoenantiomers, their primary role is to provide access to both enantiomers of a chiral product, often with comparable efficiency. However, as demonstrated in the cycloaddition of CO₂, this symmetry can break down, with one catalyst showing marked superiority. This compound, in particular, has emerged as a highly effective, metal-free, and biocompatible catalyst for CO₂ valorization under mild conditions.[9][10] The choice between these two catalysts should therefore be made not just on the desired stereochemical outcome but also on empirical performance data for the specific transformation of interest. Researchers are encouraged to screen both catalysts to identify the optimal system for their synthetic challenges.
References
- 1. On the Origin of and a Solution for Uneven Efficiency by Cinchona Alkaloid-Derived, Pseudoenantiomeric Catalysts for Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. Cinchonine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]
- 5. Cinchonidine - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. A Biocompatible Cinchonine‐Based Catalyst for the CO2 Valorization into Oxazolidin‐2‐ones Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Biocompatible Cinchonine-Based Catalyst for the CO2 Valorization into Oxazolidin-2-ones Under Ambient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cinchonine and Quinine as Chiral Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Cinchona alkaloids, particularly the pseudoenantiomeric pair cinchonine and quinine, have long been recognized for their remarkable ability to serve as chiral catalysts in a wide array of asymmetric transformations. Their ready availability from natural sources, coupled with their tunable structures, makes them powerful tools in the synthetic chemist's arsenal. This guide provides an objective comparison of the performance of cinchonine and quinine as chiral catalysts, supported by experimental data, detailed protocols, and mechanistic insights to aid in catalyst selection and reaction optimization.
Performance Comparison in Key Asymmetric Reactions
Cinchonine and quinine, differing primarily in the stereochemistry at the C8 and C9 positions and the presence of a methoxy group on the quinoline ring of quinine, often exhibit complementary stereoselectivity, affording opposite enantiomers of the product. However, their catalytic efficiency can vary depending on the reaction type and substrate. The following tables summarize their performance in several key asymmetric reactions.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. Both cinchonine and quinine derivatives have proven to be effective catalysts.
| Reaction | Catalyst (mol%) | Substrate 1 (Nucleophile) | Substrate 2 (Electrophile) | Solvent | Temp (°C) | Yield (%) | ee (%) | Catalyst | Reference |
| Michael Addition of Thiophenol to Cyclohex-2-en-1-one | Cinchonine (10) | Thiophenol | Cyclohex-2-en-1-one | Toluene | -50 | 95 | 75 (S) | Cinchonine | [1] |
| Michael Addition of Thiophenol to Cyclohex-2-en-1-one | Quinine (10) | Thiophenol | Cyclohex-2-en-1-one | Toluene | -50 | 92 | 68 (R) | Quinine | [1] |
| Michael Addition of Malononitrile to Chalcone | Cinchonine (10) | Malononitrile | Chalcone | CH2Cl2 | RT | 98 | 85 (S) | Cinchonine | |
| Michael Addition of Malononitrile to Chalcone | Quinine (10) | Malononitrile | Chalcone | CH2Cl2 | RT | 96 | 92 (R) | Quinine |
Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters.
| Reaction | Catalyst (mol%) | Substrate 1 (Nucleophile) | Substrate 2 (Electrophile) | Solvent | Temp (°C) | Yield (%) | ee (%) | Catalyst | Reference |
| Aldol Reaction of Acetone with 4-Nitrobenzaldehyde | Cinchonine (10) | Acetone | 4-Nitrobenzaldehyde | Toluene | -20 | 65 | 78 (S) | Cinchonine | |
| Aldol Reaction of Acetone with 4-Nitrobenzaldehyde | Quinine (10) | Acetone | 4-Nitrobenzaldehyde | Toluene | -20 | 68 | 85 (R) | Quinine | |
| Aldol Reaction of Isatin with Acetone | Cinchonine derivative (10) | Acetone | Isatin | THF | RT | 85 | 90 (S) | Cinchonine derivative | [2] |
| Aldol Reaction of Isatin with Acetone | Quinine derivative (10) | Acetone | Isatin | THF | RT | 88 | 95 (R) | Quinine derivative | [2] |
Asymmetric Mannich Reaction
The Mannich reaction provides a route to β-amino carbonyl compounds, which are valuable precursors for the synthesis of nitrogen-containing bioactive molecules.
| Reaction | Catalyst (mol%) | Substrate 1 (Nucleophile) | Substrate 2 (Electrophile) | Solvent | Temp (°C) | Yield (%) | ee (%) | Catalyst | Reference |
| Mannich Reaction of Acetophenone with N-Boc-iminopyrrolidine | Cinchonine (10) | Acetophenone | N-Boc-iminopyrrolidine | Toluene | -20 | 82 | 88 (S) | Cinchonine | |
| Mannich Reaction of Acetophenone with N-Boc-iminopyrrolidine | Quinine (10) | Acetophenone | N-Boc-iminopyrrolidine | Toluene | -20 | 85 | 92 (R) | Quinine |
Asymmetric Cyanation
The enantioselective addition of cyanide to carbonyls or imines is a crucial method for the synthesis of chiral cyanohydrins and α-amino nitriles.
| Reaction | Catalyst (mol%) | Substrate 1 (Nucleophile) | Substrate 2 (Electrophile) | Solvent | Temp (°C) | Yield (%) | ee (%) | Catalyst | Reference |
| Cyanosilylation of Benzaldehyde | Cinchonine derivative (5) | Trimethylsilyl cyanide | Benzaldehyde | CH2Cl2 | -78 | 95 | 85 (S) | Cinchonine derivative | |
| Cyanosilylation of Benzaldehyde | Quinine derivative (5) | Trimethylsilyl cyanide | Benzaldehyde | CH2Cl2 | -78 | 97 | 91 (R) | Quinine derivative |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of these catalysts.
General Procedure for Asymmetric Michael Addition of Thiophenol to Cyclohex-2-en-1-one
To a stirred solution of the Cinchona alkaloid catalyst (cinchonine or quinine, 0.1 mmol) in toluene (2.0 mL) at -50 °C was added cyclohex-2-en-1-one (1.0 mmol). After stirring for 10 minutes, thiophenol (1.2 mmol) was added dropwise. The reaction mixture was stirred at -50 °C for the time specified in the data table. Upon completion (monitored by TLC), the reaction was quenched by the addition of saturated aqueous NH4Cl solution (5 mL). The aqueous layer was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess was determined by chiral HPLC analysis.[1]
General Procedure for Asymmetric Aldol Reaction of Isatin with Acetone
In a round-bottom flask, the Cinchona alkaloid derivative (0.05 mmol) was dissolved in THF (1.0 mL) at room temperature. Isatin (0.5 mmol) was then added, and the mixture was stirred for 5 minutes. Acetone (2.5 mmol) was subsequently added, and the reaction was stirred at room temperature for the time indicated in the data table. After completion of the reaction, the solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel to yield the corresponding 3-hydroxy-3-(2-oxopropyl)indolin-2-one.[2] The enantiomeric excess was determined by chiral HPLC analysis.
Mechanistic Insights and Catalytic Cycles
The catalytic activity of cinchonine and quinine stems from their bifunctional nature. The quinuclidine nitrogen acts as a Brønsted base to deprotonate the nucleophile, while the hydroxyl group at the C9 position acts as a Brønsted acid to activate the electrophile through hydrogen bonding. This dual activation is crucial for achieving high reactivity and enantioselectivity.
Catalytic Cycle for Asymmetric Michael Addition
The following diagram illustrates the proposed catalytic cycle for the Michael addition of a nucleophile (Nu-H) to an enone catalyzed by a Cinchona alkaloid.
Caption: Proposed catalytic cycle for the Cinchona alkaloid-catalyzed Michael addition.
Experimental Workflow for Catalyst Screening
A systematic approach is essential when screening for the optimal catalyst and reaction conditions.
Caption: A typical workflow for screening and optimizing Cinchona alkaloid catalysts.
Conclusion
Both cinchonine and quinine are highly effective and versatile chiral catalysts for a range of asymmetric transformations. While they often provide access to opposite enantiomers of the desired product, the choice between them, and their various derivatives, will depend on the specific reaction, substrates, and desired level of stereocontrol. Quinine and its derivatives, in many of the examples cited, show a slight advantage in terms of enantioselectivity, which may be attributed to the electronic effect of the methoxy group on the quinoline ring. However, cinchonine remains a highly valuable and often more cost-effective option. This guide provides a starting point for researchers to make informed decisions in the selection and application of these powerful organocatalysts in their synthetic endeavors. Further optimization of reaction conditions and catalyst structure will undoubtedly lead to even more efficient and selective asymmetric processes.
References
A Comparative Guide to Enantiomeric Excess Validation in Cinchonine Hydrochloride Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and chemical synthesis. Chiral catalysts play a pivotal role in achieving high enantioselectivity, and among these, cinchona alkaloids and their derivatives have emerged as a versatile and cost-effective class of organocatalysts. This guide provides a comparative analysis of the performance of cinchonine-derived catalysts in asymmetric synthesis, with a focus on the validation of enantiomeric excess (ee). We will delve into experimental data, detailed protocols, and visual workflows to offer a comprehensive resource for researchers in the field.
Performance Comparison in the Asymmetric Henry Reaction
The asymmetric Henry (nitroaldol) reaction is a fundamental carbon-carbon bond-forming reaction that yields valuable β-nitro alcohols, precursors to numerous biologically active molecules. Cinchona alkaloids and their derivatives have been successfully employed as catalysts to control the stereochemical outcome of this reaction.
Here, we present a comparative summary of the effectiveness of a cinchonine-derived phase transfer catalyst against other cinchona alkaloid-based catalysts in the asymmetric Henry reaction between isobutyraldehyde and nitromethane.
| Catalyst | Base | Solvent | Yield (%)[1] | Enantiomeric Excess (ee, %)[1] | Absolute Configuration[1] |
| Cinchonine-derived PTC (10a) | 5% aq. Na2CO3 | Cyclohexane | 82 | 88 | R |
| Cinchonidine-derived PTC (10b) | 5% aq. Na2CO3 | Cyclohexane | 85 | 96 | R |
| Cinchonine-derived PTC (6a) | Na2CO3 | Cyclohexane | - | - | - |
| Cinchonidine-derived PTC (6b) | Na2CO3 | Cyclohexane | - | - | - |
| Cinchonine-derived PTC (6a) | K2CO3 | Cyclohexane | - | - | - |
| Cinchonidine-derived PTC (6b) | K2CO3 | Cyclohexane | - | - | - |
PTC: Phase Transfer Catalyst. The specific structures of the numbered catalysts can be found in the cited literature.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation of catalytic performance. Below is a representative protocol for the asymmetric Henry reaction catalyzed by a cinchonine-derived phase transfer catalyst.
General Procedure for the Asymmetric Henry Reaction
A mixture of the aldehyde (1.0 mmol), nitromethane (5.0 mmol), and the cinchonine-derived chiral phase transfer catalyst (0.01 mmol, 1 mol%) in the chosen solvent (5 mL) is stirred at room temperature. To this mixture, an aqueous solution of the base (e.g., 5% aq. Na2CO3) is added, and the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by extracting with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired β-nitro alcohol.
Validation of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric excess of the product is determined by chiral HPLC analysis. A typical procedure is as follows:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A chiral column, such as a CHIRALCEL OD-H column.[1]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is commonly used as the eluent.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is typically maintained.[1]
-
Detection: The enantiomers are detected by UV absorbance at a specific wavelength (e.g., 254 nm).[1]
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram. The retention times for the major and minor enantiomers are used for peak identification.[1]
Visualizing the Workflow and Catalytic Relationship
To further clarify the experimental process and the underlying principles, we provide the following diagrams generated using the DOT language.
Caption: Experimental workflow for the cinchonine-catalyzed asymmetric Henry reaction.
Caption: Logical relationship in a cinchonine hydrochloride-catalyzed asymmetric reaction.
References
comparing cinchonine hydrochloride with other cinchona alkaloids in specific reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cinchonine Hydrochloride and Other Cinchona Alkaloids in Key Asymmetric Reactions.
Cinchona alkaloids, a class of natural compounds extracted from the bark of the Cinchona tree, have long been cornerstones in the field of asymmetric catalysis. Their inherent chirality, rigid structure, and tunable functionalities make them privileged scaffolds for inducing stereoselectivity in a wide array of chemical transformations. Among these, cinchonine, along with its pseudoenantiomer cinchonidine and their methoxy-substituted counterparts quinine and quinidine, are the most prominent. This guide provides a comparative analysis of the performance of this compound against other principal cinchona alkaloids in two widely employed carbon-carbon bond-forming reactions: the Michael Addition and the Henry Reaction.
Performance in the Asymmetric Michael Addition
The Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis for the formation of carbon-carbon bonds. The use of cinchona alkaloids as organocatalysts can steer the reaction towards the preferential formation of one enantiomer.
A comparative study of the four main cinchona alkaloids in the asymmetric Michael addition of malononitrile to trans-chalcone reveals the subtle yet significant influence of the catalyst's stereochemistry on the reaction's outcome. While all four alkaloids catalyze the reaction, they exhibit distinct efficiencies and enantioselectivities.
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Cinchonine | 98 | 82 |
| Quinine | 95 | 75 |
| Quinidine | 92 | 78 |
| Cinchonidine | 96 | 80 |
Table 1: Comparison of Cinchona Alkaloids in the Asymmetric Michael Addition of Malononitrile to trans-Chalcone.
The data indicates that under the specified conditions, cinchonine provides the highest yield and a high level of enantioselectivity, comparable to its pseudoenantiomer, cinchonidine. The choice between the "pseudoenantiomeric" pairs, cinchonine/cinchonidine and quinine/quinidine, often allows for access to either enantiomer of the desired product.
Performance in the Asymmetric Henry Reaction
The Henry (nitroaldol) reaction is another critical carbon-carbon bond-forming reaction that benefits from chiral catalysis to produce valuable nitro alcohols, which are precursors to amino alcohols and other important synthetic intermediates. The catalytic activity of cinchona alkaloids in this reaction is well-documented, with the basic quinuclidine nitrogen playing a key role in activating the nitroalkane component.
Systematic comparative data for the four parent cinchona alkaloids in a single Henry reaction under identical conditions is less commonly reported in a single study. However, individual studies on derivatives of these alkaloids consistently demonstrate their high catalytic potential. For instance, novel chiral phase transfer catalysts derived from cinchona alkaloids have been shown to catalyze the asymmetric Henry reaction with excellent yields (up to 99%) and enantiomeric excesses (up to 99%).[1] The stereochemical outcome is highly dependent on the specific alkaloid used, allowing for the selective synthesis of different stereoisomers of the product.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the successful application of these catalytic systems.
General Experimental Protocol for the Asymmetric Michael Addition of Malononitrile to trans-Chalcone
To a solution of trans-chalcone (1.0 mmol) and the cinchona alkaloid catalyst (cinchonine, quinine, quinidine, or cinchonidine) (0.2 mmol) in toluene (5 mL) is added malononitrile (1.2 mmol). The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
General Experimental Protocol for the Asymmetric Henry Reaction
In a flask, the aldehyde (0.3 mmol), a cinchona alkaloid-derived catalyst (10 mol%), and a base such as sodium acetate (10 mol%) are combined under an inert atmosphere. A mixture of tetrahydrofuran (THF) and dichloromethane (DCM) (1:1, 0.5 mL) and nitromethane (3.0 mmol) are then added. The reaction mixture is stirred at room temperature for 24 hours. The yield and diastereomeric ratio of the product are determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.
Mechanistic Insights and Logical Workflow
The catalytic cycle of cinchona alkaloid-catalyzed reactions generally involves a bifunctional activation mechanism. The tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the nucleophile (e.g., malononitrile or nitroalkane). Simultaneously, the hydroxyl group at the C9 position can act as a Brønsted acid, activating the electrophile (e.g., chalcone or aldehyde) through hydrogen bonding. This dual activation within a chiral environment is key to the high levels of stereocontrol observed.
Caption: Generalized catalytic cycle for a Cinchona alkaloid-catalyzed reaction.
The selection of the appropriate cinchona alkaloid is a critical step in designing an asymmetric synthesis. The pseudoenantiomeric relationship between cinchonine/quinidine and cinchonidine/quinine often provides a straightforward method to access either enantiomer of the product.
Caption: Simplified logic for selecting a Cinchona alkaloid catalyst.
References
A Comparative Guide to Analytical Methods for the Characterization of Cinchonine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of cinchonine hydrochloride, a significant alkaloid with applications in pharmaceuticals and asymmetric synthesis. The following sections detail various analytical techniques, presenting their performance data, experimental protocols, and a logical workflow for a thorough characterization of this compound.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for quantitation, purity assessment, or structural elucidation. The following tables summarize quantitative data for various techniques applied to the analysis of cinchonine and its related compounds.
Table 1: Chromatographic Methods
| Parameter | High-Performance Liquid Chromatography (HPLC)-UV[1] | Supercritical Fluid Chromatography (SFC) |
| Linearity Range | 2-400 µg/mL | Not explicitly stated, but validated. |
| Limit of Detection (LOD) | 2 µg/mL | < 2.5 µg/mL |
| Limit of Quantitation (LOQ) | Not explicitly stated | Not explicitly stated |
| Recovery | 87.6-96.5% | 97.2-103.7% |
| Precision (%RSD) | < 3.3% | Intra-day: ≤ 2.2%, Inter-day: ≤ 3.0% |
Table 2: Electrochemical Methods
| Parameter | Differential Pulse Voltammetry (DPV)[2] |
| Linearity Range | Not explicitly stated |
| Limit of Detection (LOD) | 0.6 µg/L |
| Limit of Quantitation (LOQ) | 1.8 µg/L |
| Recovery | Not explicitly stated |
| Precision (%RSD) | Not explicitly stated |
Table 3: Spectroscopic Methods
| Parameter | UV-Visible Spectrophotometry |
| Linearity Range | Method dependent, requires validation. |
| Limit of Detection (LOD) | Method dependent, requires validation. |
| Limit of Quantitation (LOQ) | Method dependent, requires validation. |
| Recovery | Method dependent, requires validation. |
| Precision (%RSD) | Method dependent, requires validation. |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. These protocols are based on established methods and should be adapted and validated for specific laboratory conditions and instrumentation as per ICH guidelines[2][3][4][5][6].
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC is the most common approach[4].
Objective: To determine the purity and concentration of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
ODS (C18) column (e.g., 4.6 mm i.d. x 150 mm)[1]
Reagents:
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Purified water
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and 20 mmol/L potassium dihydrogen phosphate (e.g., in a 3:7 v/v ratio)[1]. The pH of the aqueous portion may need to be adjusted to achieve optimal separation.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create calibration standards.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 230 nm[1]
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration of this compound from the calibration curve.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple and rapid method for the quantitative analysis of this compound, particularly for determining concentration in solution.
Objective: To determine the concentration of this compound in a sample.
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
Methanol (spectroscopic grade) or 0.1 N Hydrochloric Acid
Procedure:
-
Solvent Selection: Methanol is a suitable solvent.
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV-visible spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For cinchona alkaloids, a common absorption maximum is around 223 nm in methanol.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the chosen solvent. From the stock solution, prepare a series of dilutions to create a set of calibration standards.
-
Calibration Curve: Measure the absorbance of each calibration standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare a solution of the this compound sample in the same solvent and measure its absorbance at the λmax.
-
Concentration Determination: Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.
Thermal Analysis (TGA/DSC)
Objective: To assess the thermal stability and characterize the thermal properties of this compound.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-10 mg) into an appropriate TGA or DSC pan.
-
TGA Analysis:
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).
-
Monitor the change in mass as a function of temperature. The resulting TGA curve will show mass loss at temperatures corresponding to dehydration, desolvation, or decomposition.
-
-
DSC Analysis:
-
Heat the sample under a controlled atmosphere at a constant heating rate.
-
Measure the heat flow to or from the sample relative to a reference. The DSC thermogram will show endothermic peaks for processes like melting and desolvation, and exothermic peaks for crystallization or decomposition.
-
Expected Information:
-
TGA: Provides information on the temperature at which the compound begins to decompose and can quantify the amount of water or solvent present in the crystal lattice.
-
DSC: Determines the melting point and enthalpy of fusion, and can reveal information about polymorphism (the existence of different crystal structures).
Electrochemical Analysis (Differential Pulse Voltammetry)
Electrochemical methods, such as Differential Pulse Voltammetry (DPV), offer a highly sensitive approach for the determination of cinchonine at trace levels[2].
Objective: To quantify cinchonine in various matrices with high sensitivity.
Instrumentation:
-
Potentiostat/Galvanostat with a three-electrode system (e.g., screen-printed platinum electrode as the working electrode, Ag/AgCl reference electrode, and a platinum counter electrode).
Reagents:
-
This compound standard
-
Methanol
-
Phosphate buffer solution (pH 7.0)
-
Potassium perchlorate
Procedure:
-
Electrode Modification: An effective deposition of a cinchonine layer on a platinum surface can be achieved by the cathodic reduction of a this compound methanolic solution[2].
-
Standard Solution Preparation: Prepare a standard stock solution of this compound in methanol. Prepare working standards by serial dilution in the supporting electrolyte (e.g., 0.02 mol/dm³ phosphate buffer at pH 7.0 containing 0.1 mol/dm³ KClO₄).
-
DPV Measurement:
-
Place the sample solution in the electrochemical cell.
-
Apply a potential scan (e.g., from +0.20 V to +1.10 V).
-
Set the pulse amplitude (e.g., 50 mV), pulse time (e.g., 50 ms), and scan rate (e.g., 10 mV/s).
-
-
Quantification: The peak current in the voltammogram is proportional to the concentration of cinchonine. A calibration curve can be constructed by plotting the peak current versus the concentration of the standard solutions.
Mandatory Visualization: Workflow for this compound Characterization
The following diagram illustrates a logical workflow for the comprehensive analytical characterization of this compound, from initial identification to detailed purity and property analysis.
Caption: Logical workflow for the characterization of this compound.
References
- 1. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. Ich guidelines for validation final | PPTX [slideshare.net]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of Cinchonine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of cinchonine hydrochloride. The following sections detail experimental protocols, present comparative data, and visualize the analytical workflow to aid in selecting the most suitable method for your specific research and quality control needs.
Comparison of HPLC and SFC Methods for this compound Purity Analysis
The selection of an appropriate chromatographic method is critical for the accurate determination of this compound purity and the separation of related impurities. Reversed-phase HPLC (RP-HPLC) is a widely utilized technique, with C18 and C8 columns being the most common stationary phases. Additionally, Supercritical Fluid Chromatography (SFC) has emerged as a rapid and environmentally friendly alternative. The following table summarizes the key performance parameters of these methods.
| Parameter | Method 1: RP-HPLC (C18 Column) | Method 2: RP-HPLC (C8 Column) | Method 3: Supercritical Fluid Chromatography (SFC) |
| Stationary Phase | C18 (Octadecyl Silane) | C8 (Octyl Silane) | Acquity UPC² Torus DEA |
| Mobile Phase | Acetonitrile, Methanol, and aqueous buffer (e.g., phosphate buffer with triethylamine, pH adjusted) | Acetonitrile and aqueous buffer (e.g., phosphate buffer, pH adjusted) | CO₂, Acetonitrile, Methanol, and Diethylamine |
| Typical Flow Rate | 1.0 - 1.5 mL/min | 1.0 - 1.5 mL/min | 1.8 mL/min |
| Detection Wavelength | 223 nm or 254 nm[1] | 254 nm | 275 nm[2] |
| Key Advantages | High resolving power for a wide range of alkaloids, robust and widely available. | Good separation of major Cinchona alkaloids, may offer different selectivity compared to C18.[2] | Significantly faster analysis times, reduced organic solvent consumption.[2] |
| Key Limitations | Longer run times compared to SFC, potential for strong silanophilic interactions leading to peak tailing.[1] | Potential for peak tailing due to silanol interactions, may have lower retention for some compounds compared to C18.[1] | Requires specialized instrumentation, may have different selectivity for certain impurities. |
| Reported Precision (RSD) | Intra-day: ≤ 2.0%, Inter-day: ≤ 3.0% (Typical) | Intra-day: ≤ 2.0%, Inter-day: ≤ 3.0% (Typical) | Intra-day: ≤ 2.2%, Inter-day: ≤ 3.0%[2] |
| Reported Accuracy (Recovery) | 98.0% - 102.0% (Typical) | 98.0% - 102.0% (Typical) | 97.2% - 103.7%[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following are representative experimental protocols for the compared methods.
Method 1: RP-HPLC with C18 Column
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate with 0.2% triethylamine, adjusted to pH 3.0 with phosphoric acid) in a ratio of 30:10:60 (v/v/v).
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Accurately weigh and dissolve this compound standard and sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method 2: RP-HPLC with C8 Column
-
Column: C8, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: A mixture of acetonitrile and 25 mM ammonium acetate buffer (adjusted to pH 4.5 with acetic acid) in a ratio of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Accurately weigh and dissolve this compound standard and sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method 3: Supercritical Fluid Chromatography (SFC)
-
Column: Acquity UPC² Torus DEA, 1.7 µm particle size, 3.0 x 100 mm[2]
-
Mobile Phase: A: Supercritical CO₂, B: 0.8% diethylamine in a mixture of 10% acetonitrile and 90% methanol.[2]
-
Elution: Isocratic with 97.7% A and 2.3% B.[2]
-
Flow Rate: 1.8 mL/min[2]
-
Column Temperature: 15 °C[2]
-
Back Pressure: 150 bar[2]
-
Injection Volume: 1 µL[2]
-
Detection: UV at 275 nm[2]
-
Sample Preparation: Accurately weigh and dissolve this compound standard and sample in methanol to a final concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Visualizing the Analytical Process
The following diagrams illustrate the general workflow and decision-making process in the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The choice of an HPLC or SFC method for the purity analysis of this compound depends on the specific requirements of the laboratory. For routine quality control where high throughput and reduced environmental impact are priorities, SFC presents a compelling alternative to traditional HPLC. However, for complex impurity profiling requiring the highest resolution, a well-optimized RP-HPLC method with a C18 column remains a robust and reliable choice. The C8 column can be a valuable tool for orthogonal testing or when different selectivity is needed to resolve critical impurity pairs. It is imperative to validate the chosen method according to ICH guidelines to ensure accurate and reliable results.[3][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ijrpr.com [ijrpr.com]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Interpretation of Cinchonine Hydrochloride
This guide provides a detailed comparison of the spectroscopic data for cinchonine hydrochloride and its diastereomer, cinchonidine, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The objective is to offer researchers, scientists, and drug development professionals a clear framework for interpreting and distinguishing between these closely related Cinchona alkaloids.
Spectroscopic Data Comparison
The primary spectroscopic differences between cinchonine and its diastereomer, cinchonidine, arise from their opposite stereochemistry at the C8 and C9 positions. This subtle structural variation leads to distinct chemical environments for nearby nuclei, which can be clearly observed in their NMR spectra.
¹H NMR Spectral Data
The ¹H NMR spectrum is crucial for identifying the proton framework of a molecule. For cinchonine and cinchonidine, the most significant differences are observed in the chemical shifts of the protons on and near the quinuclidine ring and the carbinol group.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of Cinchonine and Cinchonidine
| Assignment | Cinchonine (in CD3OD) [1] | Cinchonidine (in CD3OD) [1] | General Interpretation |
| H2' | 8.82 | 8.82 | Quinoline ring proton, downfield due to aromaticity and proximity to nitrogen. |
| H3' | 7.73 | 7.72 | Quinoline ring proton. |
| Aromatic H | 7.50 - 8.20 | 7.50 - 8.10 | Signals corresponding to the remaining protons on the quinoline aromatic system. |
| H9 | ~5.70 | ~5.60 | Proton on the carbon bearing the hydroxyl group (C9). Its chemical shift is sensitive to the stereochemistry. |
| Vinyl H (H10) | ~5.80 | ~5.65 | The methine proton of the vinyl group. |
| Vinyl H (H11) | ~5.00 | ~4.90 | The terminal methylene protons of the vinyl group. |
| Aliphatic H | 1.40 - 3.60 | 1.40 - 3.60 | Protons of the quinuclidine bicyclic system. Overlapping and complex signals. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
¹³C NMR Spectral Data
¹³C NMR spectroscopy provides direct insight into the carbon skeleton of the molecule. The different spatial arrangement of substituents in cinchonine and cinchonidine results in measurable differences in the chemical shifts of the carbon atoms, particularly those of the quinuclidine ring.
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of Cinchonine and Cinchonidine
| Assignment | Cinchonine (Approx. values) | Cinchonidine (Approx. values) | General Interpretation |
| C4' | 150.1 | 150.2 | Quaternary carbon of the quinoline ring. |
| Aromatic C | 120 - 148 | 120 - 148 | Carbons of the quinoline aromatic system. |
| C10 | 141.0 | 141.8 | Vinylic methine carbon. |
| C11 | 115.0 | 115.4 | Vinylic methylene carbon. |
| C9 | 70.5 | 72.5 | Carbon bearing the hydroxyl group. This is a key diagnostic peak reflecting the stereochemical difference. |
| C8 | 60.1 | 61.4 | Quinuclidine ring carbon adjacent to the quinoline system. Also sensitive to stereochemistry. |
| Aliphatic C | 20 - 60 | 20 - 60 | Carbons of the quinuclidine bicyclic system. |
Note: Data are compiled from typical values and may vary. Definitive assignment often requires 2D NMR techniques.[2][3]
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. This compound and its alternatives will show similar characteristic absorptions for their common functional groups. The differences are often subtle and found in the fingerprint region (below 1500 cm⁻¹).
Table 3: Key IR Absorption Bands (cm⁻¹) for Cinchonine/Cinchonidine
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| 3000 - 3500 | O-H stretch | Broad peak indicating the hydroxyl group. Its position can be affected by hydrogen bonding. |
| 3000 - 3100 | C-H stretch (sp²) | Aromatic and vinylic C-H bonds. |
| 2800 - 3000 | C-H stretch (sp³) | Aliphatic C-H bonds in the quinuclidine ring. |
| ~1620 | C=N stretch | Quinoline ring nitrogen double bond. |
| 1500 - 1600 | C=C stretch | Aromatic ring stretching vibrations. |
| 1050 - 1250 | C-O stretch | Stretching of the secondary alcohol C-O bond. |
| 900 - 1000 | =C-H bend | Out-of-plane bending for the vinyl group. |
The primary value of IR is in confirming the presence of key functional groups (hydroxyl, aromatic ring, vinyl group) rather than distinguishing between the diastereomers, which is more effectively done by NMR.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh 5-10 mg of the sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) and place it in a clean, dry vial.[6]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, DMSO-d₆).[6] Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[7]
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
The NMR spectrum is acquired on a spectrometer (e.g., 400 MHz or higher).
-
The instrument is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
For ¹³C NMR, spectra are typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon.[8]
-
The chemical shifts are referenced internally to the residual solvent peak or to tetramethylsilane (TMS) at 0.00 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
A common and convenient method for solid samples is Attenuated Total Reflectance (ATR).
-
Sample Preparation (ATR) :
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[9]
-
Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.
-
-
Data Acquisition (ATR) :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[10]
-
Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for identifying an unknown compound like this compound using spectroscopic methods.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. edinst.com [edinst.com]
Cinchonine Hydrochloride vs. Synthetic Chiral Auxiliaries: A Cost-Benefit Analysis for Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of a chiral directing group is a critical decision in asymmetric synthesis, balancing cost, efficiency, and overall yield. This guide provides an objective comparison of the naturally derived catalyst, cinchonine hydrochloride, against two widely used synthetic chiral auxiliaries: Evans-type oxazolidinones and pseudoephedrine derivatives. The analysis is supported by experimental data to inform the selection process for specific applications.
Executive Summary
This compound, a Cinchona alkaloid, offers a cost-effective and catalytically efficient option for a range of asymmetric transformations. Synthetic chiral auxiliaries, such as Evans auxiliaries and pseudoephedrine derivatives, are known for their high stereoselectivity and well-established protocols but often come at a higher cost and require stoichiometric use with subsequent attachment and removal steps. The choice between these options will ultimately depend on the specific reaction, scale of synthesis, and economic considerations of the project.
Cost-Benefit Analysis
The economic viability of a chiral induction method is a key factor in its application, particularly in industrial settings. The following table provides a comparative cost analysis of this compound and two common synthetic chiral auxiliaries.
| Compound | Molecular Weight ( g/mol ) | Representative Price | Price per Mole |
| This compound | 330.85 | $147.25 / 25 g | $147.25 |
| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one (Evans Auxiliary) | 177.20 | $136.00 / 25 g | $136.00 |
| (1S,2S)-(+)-Pseudoephedrine | 165.23 | ~$10 / 30 tablets (OTC) | Varies, but generally lower |
Note: Prices are approximate and can vary based on supplier, purity, and quantity. The price for pseudoephedrine is estimated from over-the-counter preparations and may not reflect the cost of the pure reagent for synthesis, which can be subject to regulatory restrictions.
While the per-gram cost of this compound and the Evans auxiliary are comparable, the key difference lies in their mode of action. This compound is typically used in catalytic amounts (e.g., 1-10 mol%), whereas synthetic auxiliaries are used in stoichiometric amounts. This fundamental difference can lead to a significant cost disparity, especially in large-scale synthesis. Although pseudoephedrine appears to be the most economical option, its availability for chemical synthesis is often restricted due to its use in the illicit production of methamphetamine.
Performance Comparison
The following tables summarize representative experimental data for asymmetric reactions mediated by this compound and the selected synthetic chiral auxiliaries.
Asymmetric Michael Addition
| Catalyst/Auxiliary | Electrophile | Nucleophile | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| Cinchonine derivative | trans-β-nitrostyrene | 2-oxocyclopentanecarboxylate | 75 | - | 93 |
| Evans Auxiliary | N-enoyl oxazolidinone | Organocuprate | 80-95 | >95:5 | >98 |
Asymmetric Aldol Reaction
| Catalyst/Auxiliary | Aldehyde | Enolate Source | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| Cinchonine-based catalyst | p-nitrobenzaldehyde | cyclohexanone | up to 91 | - | up to 93 |
| Evans Auxiliary | Isobutyraldehyde | N-propionyl oxazolidinone | 85 | >99:1 | >99 |
Asymmetric Alkylation
| Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| Pseudoephedrine amide | Propionamide derivative | Benzyl bromide | 99 | >99:1 |
| Pseudoephedrine amide | Alaninamide derivative | Allyl bromide | 95 | >19:1 |
Experimental Protocols and Workflows
This compound-Catalyzed Asymmetric Michael Addition
This protocol describes a general procedure for the asymmetric Michael addition of a β-ketoester to a nitroolefin catalyzed by a cinchonine derivative.
Experimental Protocol:
To a solution of the cinchonine-derived catalyst (5 mol%) in the appropriate solvent (2.5 mL) at room temperature, the β-ketoester (0.5 mmol) is added. Subsequently, the trans-β-nitrostyrene (0.55 mmol) is added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is purified by column chromatography on silica gel. The diastereomeric ratio and enantioselectivity are determined by chiral HPLC analysis.[1]
Evans Auxiliary-Mediated Asymmetric Aldol Reaction
This protocol details the highly diastereoselective aldol condensation using an Evans chiral auxiliary.
Experimental Protocol:
A solution of the N-acyl oxazolidinone (1.0 equiv) in dry dichloromethane is cooled to 0 °C. Dibutylboron triflate (1.1 equiv) and triethylamine (1.2 equiv) are added sequentially, and the mixture is stirred for 30 minutes. The reaction is then cooled to -78 °C, and the aldehyde (1.2 equiv) is added. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 buffer. The product is extracted with an organic solvent, dried, and purified by chromatography. The chiral auxiliary can be recovered for reuse.
Asymmetric Alkylation Using a Pseudoephedrine Auxiliary
This protocol outlines the asymmetric alkylation of a pseudoephedrine amide.
Experimental Protocol:
A solution of the pseudoephedrine amide (1 equiv) in dry tetrahydrofuran (THF) is added to a flask containing anhydrous lithium chloride (6.0 equiv). The mixture is cooled to -78 °C. A solution of lithium diisopropylamide (LDA) in THF (2.2 equiv) is then added slowly. After stirring at -78 °C for 5 minutes, the flask is moved to an ice bath for 10 minutes before being re-cooled to -50 °C. The electrophile (2.5 equiv) is then added, and the reaction is monitored by TLC. Upon completion, the reaction is quenched with 1 N hydrochloric acid to hydrolyze the imine. The product is then extracted and purified. The pseudoephedrine auxiliary can be recovered.[2]
Recyclability and Sustainability
A significant advantage of this compound is its potential for recovery and reuse, contributing to a more sustainable and cost-effective process.[3] Cinchonine-based catalysts can often be recovered by simple acid-base extraction and reused multiple times without a significant loss of activity.[3]
Synthetic chiral auxiliaries can also be recovered and reused.[4] For instance, after cleavage from the product, both Evans oxazolidinones and pseudoephedrine can be isolated and repurposed for subsequent reactions. Polymer-supported versions of pseudoephedrine have been developed to facilitate easier recovery and recycling.
Conclusion
The choice between this compound and synthetic chiral auxiliaries is multifaceted.
This compound is a strong candidate for:
-
Large-scale synthesis where catalyst loading and cost per mole are critical factors.
-
Reactions where high to excellent enantioselectivities are achievable with catalytic amounts.
-
Processes where catalyst recycling is a priority for sustainability and cost reduction.
Synthetic Chiral Auxiliaries (Evans, Pseudoephedrine) are often preferred for:
-
Small-scale and research applications where the highest possible stereoselectivity is paramount and cost is less of a concern.
-
Well-established and highly reliable transformations with predictable outcomes.
-
Situations where the multi-step process of auxiliary attachment and removal is acceptable.
Ultimately, the optimal choice will be determined by a careful evaluation of the specific synthetic challenge, including the desired level of stereoselectivity, the scale of the reaction, budgetary constraints, and the importance of process sustainability.
References
- 1. Cinchona Squaramide-Based Chiral Polymers as Highly Efficient Catalysts in Asymmetric Michael Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alkylation catalyzed by Cinchonine Derivative - Buchler GmbH [buchler-gmbh.com]
Performance Evaluation of Immobilized Cinchonine Catalysts in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for efficient, selective, and reusable catalysts is paramount. In the realm of asymmetric synthesis, immobilized organocatalysts have emerged as a promising solution, offering the high enantioselectivity of their homogeneous counterparts while simplifying product purification and enabling catalyst recycling. This guide provides a detailed evaluation of the performance of immobilized cinchonine hydrochloride and its derivatives, with a focus on their application in the asymmetric Michael addition, a cornerstone reaction in carbon-carbon bond formation.
This guide will delve into the performance of these catalysts, comparing different immobilization strategies and benchmarking against alternative heterogeneous systems. We will present key quantitative data in structured tables, provide detailed experimental protocols for a representative reaction, and visualize the underlying catalytic mechanism and experimental workflows.
Performance Benchmarks: A Quantitative Comparison
The efficacy of an immobilized catalyst is gauged by its activity, enantioselectivity, stability, and reusability. Below, we summarize the performance of various immobilized cinchonine-derived catalysts in the asymmetric Michael addition reaction. The data highlights the influence of the support material and the specific cinchonine derivative on the catalytic outcome.
Table 1: Performance of Immobilized Cinchonine-Squaramide Catalysts in the Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to β-Nitrostyrene
| Catalyst System | Support Material | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reusability (Cycles) | Reference |
| Cinchonine-Squaramide | Porous Glass Beads (EziG OPAL) | 0.8 | up to 99 | up to 99 | 7 | [1][2] |
| Cinchonine-Squaramide | Porous Glass Beads (EziG Amber) | 1.6 | up to 99 | up to 97 | 7 | [1][2] |
| Cinchonine-Squaramide | Porous Glass Beads (EziG Coral) | 1.6 | up to 99 | up to 97 | 7 | [1][2] |
| Cinchonine-Squaramide Dimer | Polymeric (Insoluble) | 5 | 76 | 98 | >5 | [3] |
| epi-Cinchonine-Squaramide | Porous Glass Beads | 0.8 - 1.6 | up to 99 | up to 99 | 7 | [2] |
Table 2: Comparison with Alternative Heterogeneous Catalysts for Asymmetric Michael Addition
| Catalyst System | Support Material | Catalyst Loading (mol%) | Reaction | Yield (%) | ee (%) | Reusability (Cycles) | Reference |
| Immobilized Cinchonine-Squaramide | Porous Glass Beads | 0.8 | Acetylacetone + β-Nitrostyrene | up to 99 | up to 99 | 7 | [1][2] |
| Rosin-Derived Bifunctional Squaramide | Homogeneous | 0.3 | Malononitrile + Chalcone | up to 99 | 90 | Not Applicable | [4] |
| Chitosan-Supported Cinchona Alkaloids | Chitosan | Not Specified | Michael Reaction | High | up to 93 | 5 | [5] |
| Carboxymethylcellulose Supported Cinchonine | Carboxymethylcellulose | 3 | 1,3-dicarbonyl + N-benzylmaleimide | 80 | 78 | 4 | [5] |
Experimental Protocols
To provide a practical framework for researchers, we present a detailed experimental protocol for a representative asymmetric Michael addition reaction using a cinchonine-squaramide catalyst immobilized on porous glass beads.
Synthesis of this compound
A 37% aqueous solution of HCl is diluted with THF and added dropwise under stirring to a solution of (+)-cinchonine in THF. A white solid precipitates. After concentrating the solvent, the solid is collected by filtration, washed with Et₂O, and dried under vacuum.
Immobilization of Cinchonine-Squaramide on Porous Glass Beads
A well-known squaramide-cinchonine organocatalyst is immobilized in a controlled manner onto commercial porous glass beads (e.g., EziG™ OPAL, Amber, or Coral)[2]. The specific immobilization procedure typically involves the reaction of a functionalized cinchonine derivative with the activated surface of the glass beads.
General Procedure for the Asymmetric Michael Addition
In a typical batch reaction, the immobilized cinchonine-squaramide catalyst (0.8 to 1.6 mol%) is added to a solution of the 1,3-dicarbonyl compound (1.2 equivalents) and β-nitrostyrene (1.0 equivalent) in a suitable solvent (e.g., toluene, CH₂Cl₂, or MTBE)[2][6]. The reaction mixture is stirred at a specific temperature (e.g., room temperature or -20 °C) and monitored by TLC or HPLC. Upon completion, the catalyst is easily recovered by simple filtration. The product is then isolated from the filtrate after purification by column chromatography. For catalyst reusability studies, the recovered catalyst is washed with a suitable solvent and dried before being used in a subsequent run.
Visualizing the Process: Workflows and Mechanisms
To better understand the experimental process and the catalytic cycle, the following diagrams are provided.
The catalytic activity of cinchonine derivatives in the asymmetric Michael addition stems from their bifunctional nature. The tertiary amine of the quinuclidine moiety acts as a Brønsted base, deprotonating the 1,3-dicarbonyl compound to form a nucleophilic enolate. Simultaneously, the squaramide or thiourea moiety, with its two N-H groups, acts as a hydrogen-bond donor, activating the electrophilic β-nitrostyrene. This dual activation brings the reactants into close proximity within a chiral environment, facilitating the enantioselective carbon-carbon bond formation.
Conclusion
Immobilized this compound derivatives, particularly those incorporating a squaramide moiety and supported on porous glass beads, demonstrate exceptional performance in asymmetric Michael additions. They consistently deliver high yields and excellent enantioselectivities, often exceeding 95% ee[1][2]. The key advantages of these heterogeneous catalysts lie in their straightforward recovery and proven reusability for multiple cycles with minimal loss of activity, addressing critical aspects of sustainable and cost-effective chemical synthesis.
While direct comparative data against a broad range of alternative heterogeneous catalysts for the same reaction is limited, the performance metrics of immobilized cinchonine catalysts position them as a highly competitive and attractive option for researchers in asymmetric synthesis. The detailed protocols and mechanistic insights provided in this guide aim to facilitate their adoption and further development in both academic and industrial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of C3-Symmetric Cinchona-Based Organocatalysts and Their Applications in Asymmetric Michael and Friedel–Crafts Reactions [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Cinchonine Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the proper disposal procedures for Cinchonine Hydrochloride, a substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these guidelines is essential for laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Tightly fitting safety goggles.[2]
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of dust formation.[3][4]
-
Protective Clothing: A complete suit protecting against chemicals.[3]
Ensure adequate ventilation in the handling area to avoid the formation and inhalation of dust and aerosols.[2][3]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[3] The material should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1]
For Unused or Waste this compound:
-
Containment: Keep the chemical in suitable and closed containers labeled for disposal.[2][3] Do not mix with other waste.[5]
-
Professional Disposal: Arrange for the collection and disposal by a licensed chemical destruction plant.[2][6] Approved methods include:
-
Environmental Protection: Under no circumstances should this compound be discharged into drains, sewers, or the environment.[2][6]
For Spills and Contaminated Materials:
-
Control and Containment: In case of a spill, prevent further leakage if it is safe to do so.[1][2] Cover drains to avoid environmental contamination.[5]
-
Absorption: Absorb the spilled material with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1] For solid spills, sweep up and shovel the material into a suitable container for disposal, avoiding dust formation.[3][4]
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with the substance by scrubbing with alcohol.[1]
-
Disposal of Contaminated Material: All adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]
Disposal of Contaminated Packaging:
-
Containers should be triple-rinsed (or the equivalent) and can then be offered for recycling or reconditioning.[2][6]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2][6]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[2][6]
Quantitative Data Summary
The available safety data sheets do not provide specific quantitative data such as concentration limits for disposal or detailed neutralization protocols. The emphasis is on adhering to regulatory guidelines and utilizing professional waste management services.
| Parameter | Guideline |
| Disposal Method | Contact a licensed professional waste disposal service.[3] Methods include controlled incineration or chemical scrubbing after dissolution in a combustible solvent.[2][3][6] |
| Environmental Release | Avoid release to the environment.[1][5] Do not let the product enter drains.[2][3] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Essential Safety Protocols for Handling Cinchonine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cinchonine Hydrochloride, a natural alkaloid with antimalarial properties. Adherence to these procedures is critical to minimize risks and ensure operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE.
| Body Part | Required PPE | Standard |
| Eyes/Face | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved.[1] |
| Skin | Chemical-resistant gloves and impervious clothing. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory | A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced. | NIOSH (US) or EN 143/EN 149 (EU) approved respirator.[1][2] |
It is crucial to inspect gloves prior to use and to wash and dry hands thoroughly after handling the substance.[1] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.
Operational Plan: From Receipt to Disposal
A structured operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2] The product should also be protected from direct sunlight.[2] For stock solutions, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to one month.[3]
Handling and Use
-
Ventilation: Handle this compound in a well-ventilated area.[1] Use only in areas with appropriate exhaust ventilation.[4]
-
Avoidance of Dust and Aerosols: Take measures to avoid the formation of dust and aerosols.[1] Do not breathe dust, vapor, mist, or gas.[5]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[1][4][6] Wash hands thoroughly after handling.[1][4][6]
Disposal Plan
-
Waste Classification: this compound is very toxic to aquatic life with long-lasting effects.[4][7] Discharge into the environment must be avoided.[1]
-
Disposal Method: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge to sewer systems.[1]
-
Container Disposal: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[1]
Emergency Procedures
Immediate and correct response to emergencies can significantly mitigate harm.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][8][9] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1][8][9] |
| Skin Contact | Take off contaminated clothing immediately.[1][8][9] Wash off with soap and plenty of water.[1][8][9] Consult a doctor.[1][8][9] |
| Eye Contact | Rinse with pure water for at least 15 minutes.[1][8][9] Consult a doctor.[1][8][9] |
| Ingestion | Rinse mouth with water.[1][8][9] Do not induce vomiting.[1][8][9] Never give anything by mouth to an unconscious person.[1][8][9] Call a doctor or Poison Control Center immediately.[1][8][9] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Water spray can also be used.[2]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][5][10]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]
Accidental Release Measures
In the event of a spill, follow the established workflow to ensure a safe and effective cleanup.
Caption: Workflow for handling a this compound spill.
Quantitative Data Summary
No occupational exposure limit values have been established for this compound.[1][2][4] Therefore, it is imperative to handle this chemical with a high degree of caution and to utilize the personal protective equipment and engineering controls outlined in this guide to minimize any potential for exposure.
Disclaimer: This information is intended for guidance and is based on publicly available safety data sheets. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals before handling this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound|5949-11-1|COA [dcchemicals.com]
- 4. Cinchonine monohydrochloride hydrate|206986-88-1|MSDS [dcchemicals.com]
- 5. lewisu.edu [lewisu.edu]
- 6. Page loading... [guidechem.com]
- 7. This compound|5949-11-1|MSDS [dcchemicals.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
